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D-ornithine

Cat. No.: B1583779
CAS No.: 348-66-3
M. Wt: 132.16 g/mol
InChI Key: AHLPHDHHMVZTML-SCSAIBSYSA-N
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Description

D-Ornithine is the D-enantiomer of the amino acid ornithine. As a non-proteinogenic amino acid, it is not incorporated into proteins during ribosomal translation . In research settings, this compound has been identified to play a specific role in specialized metabolic pathways. Studies have shown that it can be utilized by certain biosynthetic systems to produce novel amino acids, such as pyrroline-carboxy-lysine, for site-specific protein modification . Biochemically, this compound can be metabolized by enzymes like D-amino acid oxidase, which converts it into 5-amino-2-oxopentanoic acid . This compound is for research applications only and serves as a tool for scientists studying microbial metabolism, enzyme mechanisms, and the expansion of the genetic code. Product Use Statement: This product is supplied for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12N2O2 B1583779 D-ornithine CAS No. 348-66-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2,5-diaminopentanoic acid
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InChI

InChI=1S/C5H12N2O2/c6-3-1-2-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/t4-/m1/s1
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InChI Key

AHLPHDHHMVZTML-SCSAIBSYSA-N
Source PubChem
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Canonical SMILES

C(CC(C(=O)O)N)CN
Source PubChem
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Isomeric SMILES

C(C[C@H](C(=O)O)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2
Source PubChem
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Related CAS

125166-98-5
Record name Poly(D-ornithine)
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DSSTOX Substance ID

DTXSID30883368
Record name D-Ornithine
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Molecular Weight

132.16 g/mol
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Physical Description

Solid
Record name D-Ornithine
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CAS No.

348-66-3
Record name D-Ornithine
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Record name Ornithine, D-
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Record name D-ornithine
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Record name ORNITHINE, D-
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D Ornithine Metabolic Pathways and Interconversions

Central Role in Amino Acid Metabolism

Ornithine, a non-proteinogenic amino acid, holds a critical position at the crossroads of various metabolic pathways. usda.govnih.gov It serves as a key intermediate in the urea (B33335) cycle, facilitating the disposal of excess nitrogen. wikipedia.orgdrugbank.com Furthermore, ornithine is a precursor for the synthesis of other important molecules such as proline, polyamines (like putrescine and spermine), and citrulline. nih.govdrugbank.com While L-ornithine is the more common isomer involved in these central metabolic routes, D-ornithine also plays a significant role, particularly in the metabolism of certain anaerobic bacteria. nih.gov The metabolic flux of nitrogen through ornithine is substantial, highlighting its importance in cellular processes. usda.gov In microorganisms, this compound is specifically involved in D-arginine and this compound metabolism. wikipedia.orgwikipedia.org

Oxidative Degradation Pathways of this compound

The oxidative degradation of this compound is a key metabolic process, especially in anaerobic bacteria like those from the genus Clostridium. nih.govnih.gov This pathway allows these organisms to utilize ornithine as an energy source.

The initial step in the oxidative degradation of L-ornithine in some anaerobic bacteria is its conversion to this compound. nih.gov This stereochemical inversion is catalyzed by the enzyme ornithine racemase (EC 5.1.1.12). nih.govwikipedia.org This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme facilitates the interconversion between the L- and D-isomers of ornithine. nih.govrsc.org The reaction is crucial as this compound is the specific substrate for the subsequent enzyme in this catabolic pathway. nih.govacs.org

Enzymatic Reaction Catalyzed by Ornithine Racemase:

SubstrateEnzymeProduct
L-OrnithineOrnithine Racemase (OR)This compound

Once this compound is formed, it undergoes a 1,2-rearrangement of its terminal amino group, a reaction catalyzed by this compound 4,5-aminomutase (EC 5.4.3.5). nih.govnih.gov This enzyme is dependent on both pyridoxal 5'-phosphate (PLP) and adenosylcobalamin (a form of vitamin B12). wikipedia.orgnih.gov The reaction converts this compound into (2R,4S)-2,4-diaminopentanoate. wikipedia.orgnih.gov This intramolecular transfer of an amino group is a key step in the catabolic pathway. wikipedia.org

Catalytic Action of this compound 4,5-Aminomutase:

SubstrateEnzymeProductCofactors
This compoundThis compound 4,5-Aminomutase(2R,4S)-2,4-DiaminopentanoatePyridoxal phosphate (B84403), Cobamide coenzyme, Dithiothreitol

Following the formation of (2R,4S)-2,4-diaminopentanoate, the oxidative catabolism continues through a series of enzymatic reactions. The next step involves the NAD(P)+-dependent oxidative deamination of (2R,4S)-2,4-diaminopentanoate by (2R,4S)-2,4-diaminopentanoate dehydrogenase (EC 1.4.1.12). nih.gov This reaction yields 2-amino-4-ketopentanoate. nih.gov Subsequently, 2-amino-4-ketopentanoate thiolase acts on this product, cleaving it with the help of coenzyme A (CoA) to form acetyl-CoA and alanine (B10760859). nih.gov

The oxidative degradation pathway of this compound ultimately leads to the production of acetate (B1210297), alanine, and ammonia (B1221849). nih.gov Acetyl-CoA, generated from the thiolytic cleavage of 2-amino-4-ketopentanoate, can be further metabolized to produce acetate and ATP through substrate-level phosphorylation, providing energy for the cell. nih.gov Alanine and ammonia are the other final products of this catabolic route. nih.gov

The oxidative degradation of ornithine is closely linked to Stickland metabolism, a characteristic energy-generating strategy in many anaerobic bacteria, particularly Clostridia. nih.govnih.gov Stickland reactions involve the coupled oxidation and reduction of pairs of amino acids. nih.gov In the context of ornithine metabolism, L-ornithine can act as both an electron donor (through the oxidative pathway described above) and an electron acceptor (via a reductive pathway that produces 5-aminovalerate). nih.govnih.gov The oxidative pathway of this compound is a key component of this metabolic strategy, allowing for the complete breakdown of ornithine to generate energy. nih.govnih.gov This metabolic flexibility confers a competitive advantage to these bacteria in anaerobic environments. nih.gov

Reductive Pathways Involving this compound

Reductive pathways provide a mechanism for the catabolism of this compound, leading to the formation of other biologically relevant molecules. A key step in these pathways is the conversion of this compound to L-ornithine, which can then be further metabolized.

In certain anaerobic bacteria, such as Clostridium sticklandii, L-ornithine can be converted to proline, which then acts as an electron acceptor and is subsequently reduced to 5-aminovalerate. nih.gov A similar reductive pathway that generates 5-aminovalerate from ornithine through a proline intermediate has been identified in Clostridioides difficile. nih.gov

While direct conversion of this compound along this specific path has not been extensively detailed, the existence of ornithine racemase in some bacteria, such as Clostridium sticklandii, provides a crucial link. wikipedia.orgnih.gov This enzyme catalyzes the interconversion of this compound and L-ornithine. wikipedia.orguniprot.org Therefore, this compound can be converted to L-ornithine, which then enters the pathway to form proline and subsequently 5-aminovalerate.

The proposed pathway is as follows:

Racemization: this compound is converted to L-ornithine by ornithine racemase. wikipedia.orguniprot.org

Cyclization and Deamination: L-ornithine is converted to L-proline.

Reduction: L-proline is reduced to 5-aminovalerate. nih.gov

Ornithine cyclodeaminase is an enzyme that catalyzes the direct conversion of L-ornithine to L-proline with the elimination of ammonia. wikipedia.orgnih.gov This enzyme belongs to the lyase family and requires NAD+ as a cofactor. wikipedia.org The reaction mechanism involves an NAD+-dependent hydride transfer. nih.govebi.ac.uk

Current research indicates that ornithine cyclodeaminase is specific for the L-isomer of ornithine. wikipedia.orgnih.govebi.ac.uk Therefore, the role of this enzyme in the metabolism of this compound is indirect. This compound must first be converted to L-ornithine by the action of ornithine racemase to serve as a substrate for ornithine cyclodeaminase, leading to the formation of L-proline. wikipedia.orgnih.gov

Interconnection with Other Amino Acid Metabolic Cycles

The metabolism of this compound is not an isolated process but is connected to several other key amino acid metabolic pathways. These interconnections are vital for maintaining cellular homeostasis and for the synthesis of various essential biomolecules. The enzyme ornithine racemase plays a pivotal role in facilitating these connections by making this compound accessible to enzymes that act on L-ornithine. wikipedia.orguniprot.org

The urea cycle, also known as the ornithine cycle, is a central metabolic pathway in terrestrial vertebrates for the detoxification of ammonia and its conversion to urea for excretion. wikipedia.orgwikipedia.org L-ornithine is a key intermediate in this cycle, acting as a carrier of carbamoyl (B1232498) phosphate.

This compound is not a direct participant in the urea cycle. However, an indirect link is established through the action of ornithine racemase, which converts this compound to L-ornithine. wikipedia.orguniprot.org Once converted, L-ornithine can enter the urea cycle in the mitochondria, where it combines with carbamoyl phosphate to form citrulline, thus perpetuating the cycle. This conversion allows this compound to indirectly contribute to the pool of urea cycle intermediates.

Step in Urea CycleReactantsProductsEnzymeLocation
1NH₃, HCO₃⁻, 2ATPCarbamoyl phosphate, 2ADP, PiCarbamoyl phosphate synthetase IMitochondria
2Carbamoyl phosphate, L-OrnithineL-Citrulline, PiOrnithine transcarbamylaseMitochondria
3L-Citrulline, L-Aspartate, ATPArgininosuccinate, AMP, PPiArgininosuccinate synthetaseCytosol
4ArgininosuccinateL-Arginine, FumarateArgininosuccinate lyaseCytosol
5L-Arginine, H₂OL-Ornithine, UreaArginaseCytosol

The metabolism of ornithine and arginine are closely intertwined. L-arginine is hydrolyzed by the enzyme arginase to produce L-ornithine and urea as part of the urea cycle. nih.gov Conversely, L-ornithine can serve as a precursor for the synthesis of L-arginine. youtube.com

The involvement of this compound in arginine metabolism is primarily through its conversion to L-ornithine by ornithine racemase. wikipedia.orguniprot.org Once in its L-form, it can be utilized in the pathways of arginine metabolism. The relationship is bidirectional, with L-ornithine being both a product of arginine breakdown and a precursor for its synthesis. nih.govyoutube.com

This compound metabolism is also linked to the metabolic pathways of glutamate (B1630785) and proline. L-ornithine can be converted to glutamate-5-semialdehyde by the enzyme ornithine aminotransferase (OAT), which can then be further metabolized to glutamate. nih.govyoutube.com Glutamate-5-semialdehyde is also a key intermediate in the biosynthesis of proline, as it can spontaneously cyclize to form Δ1-pyrroline-5-carboxylate (P5C), which is then reduced to proline. nih.govresearchgate.net

This compound in Pyrrolysine Biosynthesis

This compound plays a significant role as a precursor in the biosynthesis of pyrrolysine, the 22nd genetically encoded amino acid, and its analogs. While L-lysine is the natural precursor for pyrrolysine, the introduction of this compound can co-opt the existing biosynthetic machinery to produce novel amino acids.

In organisms that synthesize pyrrolysine, the process is mediated by a cluster of genes, including pylB, pylC, and pylD. When this compound is supplied exogenously to E. coli engineered to express the pyrrolysine biosynthesis genes, it can be utilized by the enzymes PylC and PylD. This leads to the formation of desmethylpyrrolysine, an analog of pyrrolysine that lacks the methyl group on the pyrroline (B1223166) ring.

Further research has revealed that the uptake of this compound can result in the synthesis and insertion of a different novel amino acid, pyrroline-carboxy-lysine (Pcl), instead of the expected pyrrolysine. nih.gov This process also involves the PylC and PylD enzymes, which convert L-lysine and this compound into Pcl. nih.gov These findings highlight the flexibility of the pyrrolysine biosynthetic pathway and the potential to generate novel amino acids by introducing alternative precursors like this compound.

The key enzymes in this alternative pathway and their roles are summarized in the table below:

EnzymeRole in this compound-Mediated Biosynthesis
PylC Catalyzes the ligation of this compound to the ε-amino group of L-lysine.
PylD An oxidase that is involved in the subsequent modification of the D-ornithyl-ε-N-lysine intermediate, leading to the formation of the pyrroline ring structure of desmethylpyrrolysine or pyrroline-carboxy-lysine.

Catabolic Pathways in Specific Bacterial Species (e.g., Pseudomonas putida)

The catabolism of ornithine in Pseudomonas putida provides a framework for understanding how this bacterium utilizes it as a nutrient source. While specific pathways for this compound are not as extensively detailed as those for its L-isomer, the established routes for ornithine degradation offer significant insights.

One of the primary routes for ornithine catabolism in Pseudomonas species is the arginine succinyltransferase (AST) pathway . In this pathway, ornithine can be converted to N2-succinylornithine. This compound is then further metabolized, eventually feeding into the central metabolic pathways of the cell. While this pathway is primarily associated with L-arginine and L-ornithine, the potential for this compound to enter this pathway, possibly after racemization, exists.

Another potential catabolic route for ornithine in P. putida involves direct deamination by a cyclodeaminase, which would convert ornithine to proline. This proline can then be catabolized to glutamate, which is a key metabolite that can enter the tricarboxylic acid (TCA) cycle.

The table below outlines the key pathways and enzymes potentially involved in this compound catabolism in Pseudomonas putida:

PathwayKey Enzymes/StepsPotential Role in this compound Catabolism
Arginine Succinyltransferase (AST) Pathway Succinyltransferase (e.g., AstA)Incorporation of ornithine into the AST pathway for degradation.
Direct Deamination CyclodeaminaseConversion of ornithine to proline, which is then further metabolized.

It is important to note that the catabolism of D-amino acids in P. putida is well-documented for other amino acids like D-lysine, which has its own dedicated catabolic pathway. nih.gov This suggests that P. putida possesses the enzymatic machinery to handle D-isomers, and it is plausible that specific, yet to be fully characterized, pathways for this compound catabolism exist.

Regulatory Mechanisms in this compound Metabolism

The metabolic pathways involving this compound are subject to intricate regulatory mechanisms to ensure cellular homeostasis. This regulation occurs at both the enzyme level through allosteric control and at the genetic level through transcriptional regulation of the genes encoding metabolic enzymes.

Allosteric Regulation of Key Enzymes

Allosteric regulation provides a rapid mechanism to control metabolic flux in response to changing cellular conditions. In the context of this compound metabolism, a key example is the regulation of This compound aminomutase .

In Clostridium sticklandii, this compound 4,5-aminomutase is an adenosylcobalamin-dependent enzyme. nih.govoup.com The activity of a related enzyme, D-alpha-lysine 5,6-aminomutase, is allosterically regulated by ATP. nih.govoup.com The S subunit of this compound aminomutase, known as OraS, can form a complex with the catalytic components of D-alpha-lysine 5,6-aminomutase and restore its ATP-dependent allosteric regulation. nih.govoup.com This indicates a sophisticated level of cross-regulation between this compound and D-lysine metabolic pathways. ATP acts as a positive allosteric effector, lowering the Km of the enzyme complex for its cofactors, adenosylcobalamin and pyridoxal phosphate. nih.govoup.com

Another relevant example, although involving the L-isomer, is the allosteric regulation of ornithine decarboxylase (ODC) , a pivotal enzyme in polyamine biosynthesis that converts ornithine to putrescine. ODC activity is tightly controlled by various factors, including the levels of polyamines themselves, which can act as feedback inhibitors.

The table below summarizes the allosteric regulation of an enzyme directly involved in this compound metabolism:

EnzymeOrganismAllosteric Effector(s)Effect
This compound aminomutase (via OraS subunit interaction) Clostridium sticklandiiATPPositive (lowers Km for cofactors)

Transcriptional Regulation of Metabolic Genes

The expression of genes encoding enzymes involved in this compound metabolism is tightly controlled at the transcriptional level. This regulation ensures that the necessary enzymes are synthesized only when required, conserving cellular resources.

In many bacteria, the genes for amino acid catabolism are organized into operons, which are controlled by specific transcriptional regulators. For instance, in bacteria that utilize the arginine deiminase system, the expression of the arc operon, which includes genes for enzymes that catabolize arginine to ornithine, is often induced by the presence of arginine and repressed by glucose and oxygen.

In Streptococcus gordonii, the arginine-ornithine antiporter, ArcD, is crucial for arginine uptake and ornithine export. nih.gov The transcription of the arc operon, including arcD, is subject to regulation that allows the bacterium to respond to the availability of arginine in its environment. nih.gov Malfunction of this system due to the deletion of arcD leads to an intracellular accumulation of ornithine, which in turn suppresses the de novo biosynthesis of arginine. nih.gov

In Klebsiella aerogenes, the transcriptional regulator ArgR plays a key role in the positive regulation of arginine ABC transporters. frontiersin.org This indicates that the uptake of arginine, a precursor for ornithine, is under strict transcriptional control.

While these examples primarily focus on arginine and L-ornithine, they illustrate the general principles of transcriptional regulation that likely apply to this compound metabolic genes as well. The expression of genes for this compound catabolism in organisms like Pseudomonas putida is expected to be induced in the presence of this compound and subject to catabolite repression.

Regulator/SystemOrganismFunction
ArcD (Arginine-Ornithine Antiporter) Streptococcus gordoniiIts expression is part of the regulated arc operon, controlling ornithine levels.
ArgR Klebsiella aerogenesPositively regulates the transcription of arginine transporters.

Enzymology of D Ornithine Specific Transformations

Characterization of Ornithine Racemase (OR)

Ornithine Racemase (EC 5.1.1.12) is the enzyme responsible for the initial step in the oxidative degradation pathway of L-ornithine in organisms like Clostridium sticklandii, catalyzing the interconversion between L-ornithine and its D-enantiomer. asm.orgwikipedia.org An ornithine racemase purified from C. sticklandii was found to be the first racemase highly specific to ornithine. researchgate.net

Stereospecificity and Reaction Mechanism

Ornithine Racemase is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. researchgate.net The reaction mechanism is characteristic of PLP-dependent racemases, which operate through a 1,1-proton transfer. rsc.org The process begins with the formation of an external aldimine, a Schiff base, between the α-amino group of the ornithine substrate and the PLP cofactor. frontiersin.orgfrontiersin.org This covalent linkage enhances the acidity of the substrate's α-carbon hydrogen. rsc.org

A catalytic base in the enzyme's active site then abstracts the proton from the α-carbon. frontiersin.org The resulting negative charge is stabilized by the extensive conjugated π-system of the PLP cofactor, which acts as an electron sink, forming a planar carbanionic or quinoid intermediate. rsc.orgfrontiersin.orgbmbreports.org To complete the racemization, the intermediate is reprotonated at the α-carbon from the opposite face, which generates the other enantiomer of ornithine. frontiersin.org The newly formed D-ornithine is then released from the enzyme. This mechanism allows the enzyme to reversibly convert L-ornithine into this compound. wikipedia.org

Genetic Encoding and Expression

An Ornithine Racemase has been successfully purified to homogeneity from Clostridium sticklandii. researchgate.net The purified enzyme was determined to be a dimer with a total molecular weight (Mr) of approximately 92,000. researchgate.netresearchgate.net However, the specific gene encoding this enzyme was not identified at the time of its initial characterization. researchgate.net

Subsequent genomic analysis of C. sticklandii identified a conserved gene cluster involved in the anaerobic oxidative degradation of L-ornithine. asm.org Within this cluster, which also contains the genes for this compound 4,5-Aminomutase (oraS and oraE), a gene designated or-5 is predicted to encode a putative amino acid racemase. asm.org Although its homology with known alanine (B10760859) racemases is weak, it is considered the most promising candidate for encoding the Ornithine Racemase activity required for the pathway. asm.org This gene has been found in several organisms that possess the ornithine degradation pathway. asm.org The amino acid racemase gene from Pseudomonas putida, which also displays ornithine racemase activity, has been cloned and expressed in E. coli for research purposes. google.com

**Table 1: Kinetic Properties of Ornithine Racemase from *Clostridium sticklandii***

Parameter Value Substrate
Km 0.77 ± 0.05 mM L-Ornithine
kcat 980 ± 20 s⁻¹ L-Ornithine

Data sourced from Chen et al. (2000). researchgate.net

This compound 4,5-Aminomutase (OraS/OraE)

This compound 4,5-Aminomutase (EC 5.4.3.5), also known as ornithine aminomutase, is a key enzyme that catalyzes the subsequent step in the pathway: the reversible intramolecular transfer of the terminal amino group (at C5) of this compound to the adjacent carbon (C4). asm.orgresearchgate.net This 1,2-amino shift results in the formation of (2R,4S)-2,4-diaminopentanoic acid. researchgate.netresearchgate.net

Catalytic Mechanism and Cofactor Requirements (Cobalamin-Dependent)

The catalytic mechanism of this compound 4,5-Aminomutase is complex and requires the assistance of two distinct cofactors: pyridoxal 5'-phosphate (PLP) and adenosylcobalamin (AdoCbl), a coenzyme B12 derivative. researchgate.netgoogle.comnih.gov The reaction proceeds through a radical-based mechanism. nih.gov Initially, the this compound substrate binds to the PLP cofactor, forming an external aldimine. nih.gov The binding of the substrate triggers the homolytic cleavage of the cobalt-carbon bond in AdoCbl, generating a highly reactive 5'-deoxyadenosyl radical (Ado•) and a cob(II)alamin species. nih.govd-nb.info This radical cascade facilitates the challenging 1,2-rearrangement of the amino group. nih.gov

Subunit Composition and Structure-Function Relationships

This compound 4,5-Aminomutase from Clostridium sticklandii is a heterotetrameric enzyme with an α₂β₂ structure. researchgate.netnih.gov It is composed of two different subunits, OraS and OraE, which are encoded by the oraS and oraE genes, respectively. asm.orgresearchgate.net

OraS: This is the smaller subunit with a molecular weight of approximately 12.8 kDa. researchgate.net

OraE: This is the larger catalytic subunit with a molecular weight of about 82.9 kDa. researchgate.net

The oraS gene is located upstream of the oraE gene on the chromosome. researchgate.net The OraE subunit contains the conserved binding motif for the cobalamin cofactor, specifically a DXHXXG sequence, which is crucial for positioning the AdoCbl in a "base-off/histidine-on" conformation. researchgate.net The interaction between the OraS and OraE subunits, along with the binding of both PLP and AdoCbl, is important for the proper folding and stability of the holoenzyme. researchgate.net

Substrate Specificity and Kinetic Properties

This compound 4,5-Aminomutase exhibits high substrate specificity. The enzyme is active only on this compound and its product, (2R,4S)-2,4-diaminopentanoic acid. rsc.org It shows no activity towards L-ornithine, L-beta-lysine, L-alpha-lysine, or D-alpha-lysine. rsc.org The enzyme's activity is inhibited by L-ornithine and L-lysine. rsc.org Kinetic parameters for the recombinant enzyme from C. sticklandii have been determined through studies involving the co-expression of the OraS and OraE components in E. coli. rsc.orgresearchgate.net

Table 2: Subunit Composition and Kinetic Properties of this compound 4,5-Aminomutase

Property Component Value
Subunit Composition OraS (α) ~12.8 kDa
OraE (β) ~82.9 kDa
Kinetic Parameters Km for this compound 44.5 ± 2.8 µM
Km for AdoCbl 0.43 ± 0.04 µM
Km for PLP 1.5 ± 0.1 µM
kcat 6.3 ± 0.1 s⁻¹

Data sourced from Chen et al. (2001) and UniProt (E3PY95). rsc.orgresearchgate.net

Allosteric Regulation Considerations

Allosteric regulation is a critical mechanism for controlling enzyme activity, where the binding of a molecule at a site other than the active site—the allosteric site—modulates the enzyme's catalytic efficiency. conicet.gov.ar This form of regulation allows cells to rapidly respond to changes in metabolite concentrations, ensuring that metabolic pathways are finely tuned to cellular needs. nih.gov In the context of ornithine racemase, which interconverts L- and this compound, allosteric regulation can play a pivotal role in controlling the flux of ornithine into various metabolic pathways. usda.gov While specific allosteric regulators of ornithine racemase from Clostridium sticklandii have not been extensively detailed in the provided context, the general principles of allosteric control in similar enzymes, such as those in the Calvin Benson Cycle and glycolysis, highlight the importance of this regulatory mechanism. nih.govlibretexts.org For instance, enzymes like phosphofructokinase are allosterically inhibited by ATP, the end product of glycolysis, a classic example of feedback inhibition. libretexts.org Similarly, some racemases are allosterically activated by metal ions and ATP. rsc.org Such regulation ensures that the production of this compound is matched with the demand for its subsequent metabolic products.

2,4-Diaminopentanoate (B1235806) Dehydrogenase (DAPDH)

2,4-Diaminopentanoate dehydrogenase (DAPDH) is a key enzyme in the oxidative degradation pathway of ornithine. It catalyzes the deamination and oxidation of 2,4-diaminopentanoate to 2-amino-4-oxopentanoate. ontosight.ai This enzyme is crucial for the metabolic balance of certain amino acids. ontosight.ai

DAPDH catalyzes the NAD(P)+-dependent oxidative deamination of (2R,4S)-2,4-diaminopentanoate (2,4-DAP) to form 2-amino-4-oxopentanoate. nih.gov The enzyme can utilize both NAD+ and NADP+ as cofactors for this reaction. wikipedia.org A thermostable DAPDH from Fervidobacterium nodosum Rt17-B1 has been characterized and shown to catalyze the reduction of both NAD+ and NADP+ in the presence of 2,4-DAP. nih.gov This dual cofactor specificity is also observed in other dehydrogenases, such as a thermostable glutamate (B1630785) dehydrogenase from a thermophilic bacterium which can use both NAD+ and NADP+ but shows a preference for NADP+. researchgate.net The reaction catalyzed by DAPDH is a critical step in the metabolic pathway that links ornithine to other key metabolites. wikipedia.org

The activity of DAPDH is subject to allosteric regulation by both its substrate and other molecules in the metabolic pathway, indicating a feedback control mechanism. The DAPDH from Fervidobacterium nodosum Rt17-B1 exhibits uncompetitive substrate inhibition by 2,4-diaminopentanoate. nih.gov Furthermore, the enzyme is uncompetitively inhibited by this compound, with an apparent inhibition constant (Ki) of 0.1 mM. nih.govkyoto-u.ac.jp This inhibition by this compound suggests a regulatory role for the enzyme in the oxidative ornithine degradation pathway, where an accumulation of the initial substrate of the pathway can downregulate a subsequent enzymatic step. nih.gov This type of allosteric regulation is a common strategy in metabolic pathways to maintain homeostasis and prevent the excessive buildup of intermediates. biorxiv.org

The DAPDH from Fervidobacterium nodosum Rt17-B1 is a thermophilic and alkaline enzyme. It displays optimal activity at a temperature of 85°C and a pH of 9.5. nih.govkyoto-u.ac.jp The enzyme also exhibits significant thermal stability, with a half-denaturation time of 38 minutes at 90°C. nih.govkyoto-u.ac.jp This high thermal stability is a characteristic feature of enzymes from thermophilic organisms and makes them valuable for biotechnological applications. For comparison, a thermostable glutamate dehydrogenase from another thermophilic bacterium showed an optimal temperature of 70°C and an optimal pH of 8.0. researchgate.net

Enzyme PropertyValue
Optimal pH 9.5
Optimal Temperature 85°C
Thermal Stability Half-denaturation time of 38 min at 90°C

This table summarizes the optimal conditions for the 2,4-Diaminopentanoate Dehydrogenase from Fervidobacterium nodosum Rt17-B1.

Biological Roles and Physiological Significance of D Ornithine

Roles in Microbial Physiology and Pathogenesis

D-ornithine is increasingly recognized for its importance in the survival, persistence, and pathogenicity of various microorganisms. Its functions range from providing a competitive advantage in the gut microbiome to serving as a structural component of the bacterial cell wall.

Support for Clostridioides difficile Colonization and Persistence

Research has highlighted the role of ornithine in the lifecycle of Clostridioides difficile (C. difficile), a leading cause of antibiotic-associated diarrhea. plos.org Oxidative metabolism of ornithine, derived from both diet and the host, provides a competitive advantage to C. difficile, promoting its persistence in the gut, particularly under non-inflammatory conditions. nih.govresearchgate.net Studies using mouse models have shown that in a non-inflammatory environment, the presence of ornithine is linked to the upregulation of the oraE gene in C. difficile, suggesting its importance for colonization. plos.org In fact, microbial amino acid metabolites, with ornithine being a prominent example, are strong differentiators of C. difficile colonization. nih.gov

The metabolism of ornithine appears to be context-dependent, with its significance potentially varying between a healthy and an inflamed gut. plos.org In asymptomatic carriers, where the gut environment is not inflamed, ornithine metabolism supports the persistence of C. difficile. nih.gov This suggests a mechanism by which the bacterium can maintain a reservoir within the host without causing disease. researchgate.net Furthermore, enterococci can provide fermentable amino acids, including ornithine, which enhances the fitness of C. difficile. tandfonline.com

Research FindingOrganism/ModelSignificance
Upregulated oxidative ornithine metabolism promotes persistence. nih.govClostridioides difficileProvides a competitive advantage in a non-inflammatory gut.
Ornithine is a key substrate for colonization in asymptomatic carriers. plos.orgClostridioides difficileFacilitates persistence without causing disease symptoms.
Host-derived ornithine supports colonization. plos.orgMouse modelDemonstrates the bacterium's ability to utilize host resources.
Arginine-ornithine metabolism is a key pathway in colonized individuals. researchgate.netHumansHighlights the central role of these amino acids in C. difficile biology.

Contribution to Bacterial Cell Wall Peptidoglycan Structure

The bacterial cell wall is a crucial structure for maintaining cell integrity and shape, with peptidoglycan being its primary component. wikipedia.orgasm.org Peptidoglycan is a mesh-like layer composed of glycan strands cross-linked by short peptides. wikipedia.orgpnas.org These peptide stems often contain D-amino acids, which are essential for the three-dimensional structure and rigidity of the cell wall. nih.gov

In some bacteria, L-ornithine is a component of the peptidoglycan. For example, the peptidoglycan of Deinococcus radiodurans, a bacterium known for its extreme resistance to radiation, contains L-ornithine. oup.com While direct incorporation of this compound into the primary peptide stem is less common than other D-amino acids like D-alanine and D-glutamic acid, variations in peptidoglycan composition are a key aspect of bacterial adaptation. nih.gov The specific amino acids in the peptide side chains and the nature of the cross-links can vary significantly between bacterial species, influencing the properties of the cell wall. asm.org

Precursor for Aminoacyl-Phosphatidylglycerol in Bacterial Membranes

Bacteria can modify their cell membrane phospholipids (B1166683) to adapt to environmental conditions and resist antimicrobial agents. nih.gov One such modification is the aminoacylation of phosphatidylglycerol (PG), a major anionic phospholipid in bacterial membranes. pnas.orgmdpi.com This process involves the transfer of an amino acid from an aminoacyl-tRNA to PG, which reduces the net negative charge of the membrane. nih.gov

While lysine (B10760008) and alanine (B10760859) are commonly found in these modifications, ornithine also plays a role. pnas.org O-ornithine esters of phosphatidylglycerol have been identified in the membranes of certain bacteria, such as Bacillus cereus. mdpi.com These ornithine-containing lipids, which are phosphorus-free, are synthesized under phosphate-limiting conditions. nih.gov By replacing phospholipids with these aminolipids, bacteria can redirect phosphate (B84403) towards essential processes like nucleic acid synthesis. frontiersin.org The synthesis of these ornithine lipids is often carried out by the olsB and olsA genes. nih.gov

Modulation of Pathogen Growth (e.g., Sclerotinia sclerotiorum)

This compound and its L-isomer can influence the growth and virulence of pathogenic fungi. In the case of Sclerotinia sclerotiorum, a necrotrophic fungus that causes white mold disease in a wide range of plants, L-ornithine has been shown to inhibit its mycelial growth in a dose-dependent manner. frontiersin.orgnih.gov

Furthermore, the application of L-ornithine can down-regulate the expression of SsOAH, a gene encoding oxaloacetate acetylhydrolase in S. sclerotiorum. frontiersin.orgnih.gov This enzyme is involved in the production of oxalic acid, a key pathogenicity factor for this fungus. nih.gov By reducing oxalic acid secretion, L-ornithine can diminish the severity of the disease. frontiersin.orgnih.gov While these studies focus on L-ornithine, they highlight the potential for ornithine isomers to modulate fungal pathogen growth and virulence.

Effect of L-Ornithine on Sclerotinia sclerotiorumMechanismOutcome
Inhibition of mycelial growth. frontiersin.orgnih.govDose-dependent inhibition.Reduced fungal proliferation.
Down-regulation of SsOAH gene expression. frontiersin.orgnih.govresearchgate.netInterference with oxalic acid biosynthesis pathway.Diminished secretion of oxalic acid.
Reduction in white mold disease severity. frontiersin.orgCombination of growth inhibition and reduced virulence.Enhanced plant defense and reduced disease symptoms.

Influence on Host-Pathogen Interactions

The metabolism of this compound and related amino acids is a critical interface in the complex interplay between hosts and pathogens. tandfonline.com The availability of these amino acids in the host environment can significantly impact pathogen virulence and the host's immune response. mdpi.com

For example, in the context of C. difficile infection, the increased availability of arginine and its metabolic byproducts, including ornithine, can enhance gut barrier function and modulate inflammatory responses, contributing to asymptomatic carriage. tandfonline.com Conversely, some pathogens can manipulate host arginine metabolism to their advantage. tandfonline.com The ability of pathogens to sense and respond to the levels of amino acids like ornithine in the host environment is a key aspect of their survival and pathogenic potential. nih.gov The competition for divalent cations, which are essential for many enzymatic reactions including those in amino acid metabolism, is another facet of the host-pathogen battle. mdpi.com

Physiological Functions in Plants

In plants, ornithine, primarily in its L-form, is a central metabolite at the crossroads of several important biosynthetic pathways. usda.gov It serves as a precursor for the synthesis of other amino acids, such as proline and arginine, and for polyamines, which are involved in various developmental processes and stress responses. mdpi.comnih.gov

Recent studies suggest that D-amino acids, including this compound, can also have physiological effects on plants. researchgate.net While once considered potentially harmful, it is now understood that plants can utilize various D-amino acids as nitrogen sources, building blocks, or signaling molecules. researchgate.net For instance, under drought stress conditions, this compound has been observed to significantly increase the leaf area index, relative water content, and photosynthetic pigments in some plants. researchgate.net L-ornithine has been shown to enhance drought tolerance in sugar beet and mitigate salt stress in onion and cashew plants. nih.gov

Ornithine metabolism is also implicated in plant defense against pathogens. The ornithine delta-aminotransferase (OAT) enzyme, which converts ornithine to glutamate (B1630785) γ-semialdehyde, is involved in proline biosynthesis, a key osmolyte that accumulates under stress conditions. nih.gov The regulation of ornithine pools is crucial for maintaining nitrogen homeostasis and can influence a plant's ability to respond to both abiotic and biotic stresses. usda.govmdpi.com

Differential Effects on Polyamines and Alkaloid Biosynthesis (e.g., Nicotine)

The stereochemistry of ornithine plays a pivotal role in directing metabolic flux towards distinct biosynthetic pathways in plants, particularly concerning polyamines and alkaloids like nicotine (B1678760). nih.gov Research in tobacco (Nicotiana tabacum) cell cultures has demonstrated that the enantiomers, this compound and L-ornithine, trigger selected and often opposing metabolic pathways at the transcript level. nih.gov

Exogenous application of this compound leads to a significant accumulation of the higher polyamines, spermidine (B129725) and spermine (B22157). nih.gov This is correlated with a strong upregulation of the transcript expression for S-adenosylmethionine decarboxylase (SAMDC), a key enzyme in the biosynthesis of spermidine and spermine. nih.gov In contrast, L-ornithine treatment does not significantly change the expression of ornithine decarboxylase (ODC) and negatively affects the transcript levels for ADC and SAMDC. ijbiotech.com

Conversely, L-ornithine serves as a direct precursor for putrescine, leading to its abundant production. nih.gov This increase in putrescine subsequently fuels the biosynthesis of nicotine, a major alkaloid in tobacco. nih.govresearchgate.net Treatment with L-ornithine highly upregulates nicotine production, whereas the addition of this compound has no discernible effect on the nicotine content of tobacco cells. nih.govijbiotech.com This specificity suggests that L- and this compound are channeled into separate biological pathways, with this compound specifically regulating the production of important polyamines involved in various physiological processes, while L-ornithine is preferentially used for nicotine synthesis. nih.gov

Table 1: Comparative Effects of Ornithine Enantiomers on Metabolite Production in Tobacco Cells

Metabolite Effect of this compound Effect of L-Ornithine
Putrescine No significant change ijbiotech.com Abundant production nih.gov
Spermidine Significant accumulation nih.gov Slight decrease oup.com
Spermine Significant accumulation nih.gov Slight decrease oup.com
Nicotine No effect nih.govijbiotech.com Highly upregulated production nih.gov
SAMDC Gene Expression Highly upregulated nih.gov Negative effect on transcript levels ijbiotech.com

Regulation of Amino Acid Pools (e.g., Arginine, Proline, Glutamate)

Ornithine is a non-proteinogenic amino acid that occupies a critical metabolic junction, connecting the pathways of several key amino acids, including glutamate, arginine, and proline. usda.govcabidigitallibrary.org In plants, the primary flow of nitrogen is from glutamate, the initial product of nitrogen assimilation, to the synthesis of ornithine, which then serves as a precursor for arginine and proline. usda.govcabidigitallibrary.org

The application of this compound has been shown to influence the pools of these related amino acids, particularly under stress conditions. In a study on suspension-cultured tobacco cells subjected to salinity stress, treatment with this compound led to an increased content of proline. ut.ac.ir Proline is a well-known osmoprotectant, and its accumulation is a common plant response to various environmental stresses, including salinity and drought. ut.ac.irmdpi.com The synthesis of proline can occur via the ornithine pathway, where ornithine is converted to glutamate-5-semialdehyde, a precursor for proline. tandfonline.comnih.gov

Influence on Photosynthetic Performance and Pigment Content

Exogenous application of this compound has been found to positively influence photosynthetic functions, especially under abiotic stress. In a study on sage (Salvia officinalis L.) under drought conditions, the application of this compound mitigated the negative effects of water stress on photosynthesis. researchgate.net Drought stress typically causes a significant decrease in photosynthetic parameters, including the quantum yield of PSII photochemistry (ΦPSII). researchgate.net However, the supplementation with this compound was shown to enhance photosynthetic performance under these stressful conditions. researchgate.net

Table 2: Effect of this compound on Photosynthetic Parameters in Sage (Salvia officinalis) Under Drought Stress

Parameter Drought Stress (No Ornithine) Drought Stress (+ this compound)
Photosynthetic Performance Significantly decreased researchgate.net Enhanced performance compared to untreated stressed plants researchgate.net
Quantum Yield of PSII (ΦPSII) Significantly decreased researchgate.net Improved compared to untreated stressed plants researchgate.net

Modulation of Essential Oil Production and Composition

This compound has demonstrated a significant capacity to modulate the secondary metabolism of plants, leading to increased production and altered composition of essential oils (EOs). In studies conducted on sage (Salvia officinalis), exogenous supplementation with this compound resulted in a marked increase in both the content and yield of EOs, particularly under drought stress. researcher.lifenih.govresearchgate.net

Furthermore, this compound not only increases the quantity of EOs but also modulates their chemical profile. The essential oil of S. officinalis is primarily composed of monoterpenes. researchgate.net In this compound-treated plants under stress, the percentage of key volatile compounds, including α-thujone, camphor, 1,8-cineole, and β-thujone, was found to be the highest compared to control conditions. researchgate.net This modulation is associated with the upregulation of genes responsible for monoterpene synthesis. For instance, this compound enhanced the expression of borneol diphosphate (B83284) synthase (BS) and sabinene (B1680474) synthase (SS) under drought stress. researchgate.netresearchgate.net

Table 3: Impact of this compound on Essential Oil in Sage (Salvia officinalis)

Parameter Finding Percentage Change
Essential Oil Content Increased with this compound supplementation. nih.gov +20% researcher.lifenih.gov
Essential Oil Yield Increased with this compound supplementation. nih.gov +75% researcher.lifenih.gov
α-thujone Percentage increased in this compound-treated stressed plants. researchgate.net N/A
Camphor Percentage increased in this compound-treated stressed plants. researchgate.net N/A
1,8-cineole Percentage increased in this compound-treated stressed plants. researchgate.net N/A
β-thujone Percentage increased in this compound-treated stressed plants. researchgate.net N/A

Impact on Plant Growth Parameters

The application of this compound has been shown to have a positive impact on plant growth, particularly under abiotic stress conditions where its enantiomer, L-ornithine, may have neutral or even detrimental effects. ut.ac.ir

In a study on sage (Salvia officinalis), exogenous supplementation with this compound led to enhanced stem, leaf, and total plant biomass. researcher.lifenih.gov This effect was observed even under drought conditions, suggesting that this compound can act as a biostimulant to promote growth and improve plant resilience. researcher.liferesearchgate.net

Research on tobacco cell cultures under salinity stress further highlights the differential effects of ornithine enantiomers. ut.ac.ir While L-ornithine adversely affected the growth of tobacco cells and intensified the negative impact of salinity, this compound treatment did not inhibit growth in normal conditions and helped alleviate growth reduction under salt stress. ut.ac.ir This suggests that this compound can be a potent compound for mitigating stress and maintaining growth parameters in challenging environments. ut.ac.ir

Table 4: Effect of this compound on Plant Growth Parameters

Plant Species Condition Growth Parameter Observed Effect of this compound
Sage (Salvia officinalis) Drought Stress Stem, Leaf, and Total Plant Biomass Enhanced biomass researcher.lifenih.gov
Tobacco (Nicotiana tabacum) Salinity Stress Cell Growth and Viability Alleviated growth reduction and restored viability ut.ac.ir
Tobacco (Nicotiana tabacum) Normal Cell Growth and Viability No negative effect on growth ut.ac.ir

Biological Activities in Mammalian Systems

Implication in Regulation of General Metabolism

In mammalian systems, ornithine is a crucial non-essential amino acid that functions as a key intermediate in multiple metabolic pathways, most notably the urea (B33335) cycle, which is essential for ammonia (B1221849) detoxification. researchgate.netfrontiersin.org It serves as a precursor for the synthesis of proline, polyamines, and citrulline, molecules that are vital for cell proliferation, tissue repair, and signaling. nih.govresearchgate.net

While much of the research focuses on L-ornithine, the metabolism of this compound has been implicated in the regulation of specific metabolic processes, particularly those related to immune responses. researchgate.net The metabolism of D-arginine and this compound has been suggested to contribute to the provision of energy and substrates necessary for the function and activity of immune cells. researchgate.net This indicates a potential role for this compound in modulating general metabolism by supporting the high energetic demands of the immune system during an inflammatory response.

The metabolic pathways affecting ornithine levels are tightly regulated. In mammals, ornithine is primarily derived from the cleavage of arginine by the enzyme arginase. physiology.org Its subsequent metabolism is directed towards either the urea cycle via ornithine transcarbamylase (OTC) or polyamine biosynthesis via ornithine decarboxylase (ODC). frontiersin.orgphysiology.org Studies in rats have shown that under proliferative stimuli, such as after refeeding, ornithine and arginine levels increase, which is coordinated with a rise in ODC activity and a reduction in the activity of other ornithine-metabolizing enzymes. physiology.org This coordinated regulation channels ornithine towards polyamine synthesis to support growth, demonstrating its central role in controlling metabolic flux. physiology.org

Involvement in Neurobiology

While the L-enantiomer of ornithine has more established roles in the central nervous system (CNS), this compound and its derivatives also exhibit activity, particularly in relation to excitatory amino acid receptors. Research has implicated various D-amino acids in the regulation of neurobiology. ontosight.ai Derivatives of this compound have been utilized as tools in neuroscience research to investigate pathways and mechanisms associated with neurological disorders. chemimpex.com

Studies examining the interaction of ornithine-related compounds with N-methyl-D-aspartate (NMDA) receptors have revealed specific actions of the D-isomers. One study on N-oxalyl-diamino-dicarboxylic acids found that the D-isomers of higher homologs, such as those derived from this compound, were generally more potent inhibitors of ³H-L-glutamate binding to NMDA sites compared to their corresponding L-isomers. jneurosci.org This stereospecificity is analogous to that of NMDA itself and certain phosphonic acid antagonists that show a preference for the D-isomer. jneurosci.org The NMDA receptor, a glutamate-gated ion channel, is crucial for synaptic plasticity, which underlies cognitive functions like learning and memory. nih.gov Polyamines, which are synthesized from ornithine, are known to regulate NMDA receptor function. nih.gov

In comparative studies, the central administration of this compound in chicks was found to weakly attenuate stress responses, in contrast to the significant sedative and hypnotic effects induced by L-ornithine. makhillpublications.cotandfonline.com This suggests that while L-ornithine is the primary actor in these sedative effects, this compound is not entirely inert in the CNS. makhillpublications.cotandfonline.com Orally administered L-ornithine has been shown to be bioavailable to the rodent brain and can reduce anxiety-like behavior, though its direct conversion rate to this compound in the brain and the latter's contribution to this effect are less clear. tandfonline.com

Compound/DerivativeObserved Neurobiological EffectReceptor InteractionSource
This compoundWeakly attenuates stress responses in chicks.Not specified, but distinct from L-ornithine's strong sedative effect. makhillpublications.cotandfonline.com
N-oxalyl-D-ornithine derivative (δS-D-OXORN)Potent inhibitor of L-glutamate binding.Inhibits binding at NMDA receptor sites. jneurosci.org
L-OrnithineInduces strong sedative and hypnotic effects; reduces anxiety.Metabolites (polyamines) regulate NMDA receptors. nih.govmakhillpublications.cotandfonline.com
Nδ-Azido-D-OrnithineUsed as a research tool to explore neurological disorder pathways.Modifies neurotransmitter systems. chemimpex.com

Link to Immune Responses and Inflammatory Processes

The role of ornithine enantiomers in immunity and inflammation is distinct. While L-ornithine has known immunomodulatory functions, this compound's involvement appears different and, in some cases, absent. A critical finding is that L-ornithine suppresses the activation of cytotoxic T lymphocytes (CTLs) both in vivo and in vitro, an effect that was explicitly not observed with its structural analogue, this compound. nih.govaai.org This selective action highlights a key functional difference between the two isomers in T-cell-mediated immunity. nih.gov

Despite this, some research suggests a potential role for this compound metabolism in inflammatory contexts. The metabolism of D-arginine and this compound may contribute to the energy and substrate supply necessary for the function and activity of immune cells, potentially indicating an involvement in the activation of immune responses and inflammatory processes. researchgate.net The broader ornithine cycle, from which this compound is derived, is known to be dysregulated during inflammation and infection. frontiersin.org For instance, in viral infections, changes in the serum levels of ornithine can modulate antiviral T-cell responses. frontiersin.org Macrophages, key immune cells, metabolize arginine to L-ornithine, which in turn is a precursor for polyamines that can lessen inflammatory responses. begellhouse.comnih.gov Furthermore, ornithine α-ketoglutarate, a compound of ornithine, has demonstrated anti-inflammatory properties. mdpi.com

CompoundEffect on Immune Cells/ProcessesSource
This compound Does not suppress cytotoxic T lymphocyte (CTL) activation. nih.govaai.org
Metabolism may provide energy/substrates for immune cell function during inflammatory processes. researchgate.net
L-Ornithine Suppresses cytotoxic T lymphocyte (CTL) activation. nih.govaai.org
Serves as a precursor for polyamines, which can reduce inflammatory responses. nih.gov

This compound as a Metabolite in Mammalian Systems

This compound is a non-proteinogenic amino acid, meaning it is not encoded by DNA for direct incorporation into proteins. ontosight.aiwikipedia.org In mammalian systems, its existence is primarily a result of the metabolic conversion from its L-enantiomer. The most direct pathway identified for this conversion is the action of the enzyme ornithine racemase (EC 5.1.1.12), which catalyzes the transformation of L-ornithine into this compound. makhillpublications.co

The precursor, L-ornithine, is a central metabolite in its own right. The major source of L-ornithine in mammals is the cleavage of the amino acid L-arginine by the enzyme arginase. physiology.org This reaction is a key part of the urea cycle, a metabolic pathway primarily in the liver that disposes of excess nitrogen. wikipedia.orgbiocrates.com L-ornithine itself is recycled within this cycle to act as a catalyst. wikipedia.org

Once formed, L-ornithine has several metabolic fates beyond the urea cycle. It can be converted to glutamate-5-semialdehyde by ornithine aminotransferase (OAT) or serve as the precursor for the synthesis of polyamines like putrescine, spermidine, and spermine via the enzyme ornithine decarboxylase (ODC). physiology.orgbiocrates.com It is from this pool of L-ornithine that ornithine racemase can produce this compound. makhillpublications.co The transport of ornithine across the mitochondrial membrane, where some of these reactions occur, can be facilitated by transporters that are also capable of carrying D-forms of basic amino acids, including this compound. nih.govdrugbank.com

Metabolic ProcessKey EnzymeSubstrate(s)Product(s)Relevance to this compoundSource
RacemizationOrnithine RacemaseL-OrnithineThis compound Direct synthesis pathway for this compound. makhillpublications.co
Arginine CleavageArginaseL-ArginineL-Ornithine, UreaPrimary source of the precursor L-ornithine. physiology.org
TransaminationOrnithine Aminotransferase (OAT)L-Ornithine, α-KetoglutarateGlutamate-5-semialdehyde, GlutamateA major metabolic fate of L-ornithine. physiology.orgnih.gov
Urea Cycle StepOrnithine Transcarbamylase (OTC)L-Ornithine, Carbamoyl (B1232498) phosphateCitrullineCentral role of L-ornithine in nitrogen disposal. physiology.orgfrontiersin.org
Polyamine SynthesisOrnithine Decarboxylase (ODC)L-OrnithinePutrescineA major metabolic fate of L-ornithine. biocrates.com

D Ornithine in Stress Responses and Adaptation

Role in Plant Stress Tolerance Mechanisms

Recent studies have highlighted the potential of D-ornithine to enhance the resilience of plants against abiotic stresses such as drought and salinity. Its application has been shown to trigger a cascade of physiological and biochemical changes that collectively contribute to improved plant survival and performance under adverse conditions.

Enhancement of Drought Tolerance in Model Plants (e.g., Salvia officinalis)

Exogenous application of this compound has been demonstrated to improve drought tolerance in the medicinal plant sage (Salvia officinalis). colab.wsresearchgate.netresearchgate.net In studies where sage plants were subjected to drought stress, foliar application of this compound led to enhanced growth parameters compared to untreated stressed plants. researchgate.net Specifically, this compound treatment resulted in increased stem, leaf, and total plant biomass. researchgate.net It also improved the water status of the plants, as indicated by a 20% increase in relative water content (RWC) in one study. colab.ws Furthermore, photosynthetic efficiency, which is typically diminished by drought, was also positively affected by this compound application. colab.wsresearchgate.net

ParameterEffect of this compound on Drought-Stressed Salvia officinalisReference
Biomass Enhanced stem, leaf, and total plant biomass. researchgate.net
Relative Water Content (RWC) Increased by 20%. colab.ws
Photosynthetic Efficiency Improved. colab.wsresearchgate.net

Modulation of Osmoprotectant Accumulation (e.g., Proline, Soluble Sugars)

A key mechanism by which this compound confers drought tolerance is by modulating the accumulation of osmoprotectants, which are small, soluble molecules that help maintain cell turgor and protect cellular structures from dehydration. colab.ws Foliar application of this compound on drought-stressed sage plants significantly increased the levels of proline by 152% and total soluble sugars by 78% compared to untreated stressed plants. colab.ws The accumulation of these compounds helps the plant to osmotically adjust to the low water potential in the soil. cirad.frnih.gov Proline, in particular, is a well-known osmolyte that accumulates in many plant species in response to various environmental stresses. nih.govresearchgate.netfrontiersin.org Its synthesis can occur from ornithine, highlighting a direct link between this compound application and proline accumulation. researchgate.netfrontiersin.orgfrontiersin.org

OsmoprotectantIncrease with this compound Treatment in Drought-Stressed Salvia officinalisReference
Proline 152% colab.ws
Total Soluble Sugars 78% colab.ws

Activation of Antioxidant Enzyme Activities

Drought and other abiotic stresses lead to the overproduction of reactive oxygen species (ROS), which can cause oxidative damage to cells. Plants possess an antioxidant defense system, including various enzymes, to scavenge these harmful ROS. researchgate.netcropj.com this compound has been shown to activate this system. cropj.comut.ac.ir In tobacco cells under salinity stress, treatment with this compound increased the activity of major antioxidant enzymes such as superoxide (B77818) dismutase, catalase, and peroxidase. ut.ac.ir This enhanced enzymatic activity helps in lowering the levels of hydrogen peroxide (H2O2), a major ROS, thereby protecting the integrity of cell membranes. cropj.comut.ac.ir Similarly, in drought-stressed sage, this compound application enhanced the capacity of the antioxidant system. researchgate.netresearchgate.net

Response to Salinity Stress and Gene Expression Changes

This compound also plays a role in the response of plants to salinity stress. In tobacco cells subjected to salt stress, this compound treatment not only activated antioxidant enzymes but also increased the content of proline, contributing to stress alleviation. ut.ac.ir Furthermore, studies on Dendrobium officinale under salinity stress have shown that genes involved in ornithine biosynthesis are upregulated. frontiersin.org Specifically, the gene encoding for arginase, which converts arginine to ornithine and urea (B33335), was found to be upregulated. frontiersin.org Research on Arabidopsis thaliana has also indicated that the mRNA levels of δ-ornithine aminotransferase (δ-OAT), an enzyme involved in proline synthesis from ornithine, increase under salt stress. nih.govmdpi.com This suggests that at the genetic level, pathways involving ornithine are activated to cope with high salinity. frontiersin.orgmdpi.com

Microbial Stress Responses and this compound Metabolism

The metabolic adaptations of microorganisms to stressful conditions also involve this compound. The ability of microbes to synthesize or utilize this amino acid can be crucial for their survival in challenging environments.

Metabolic Adaptations During Stress Conditions

In microbial communities, such as the human gut microbiome, metabolic pathways related to amino acids, including D-arginine and this compound metabolism, are altered under stress conditions like those associated with inflammatory bowel disease (IBD). elifesciences.orgfrontiersin.org The biosynthesis of ornithine has been found to be enriched in the gut microbiome of individuals with IBD. elifesciences.org This suggests that under the stressful inflammatory conditions of the gut, microbes may increase ornithine production as a metabolic adaptation. elifesciences.org Arginine-ornithine metabolism is central to bacterial homeostasis, and ornithine serves as an important intermediate in various metabolic pathways. nih.gov The ability to metabolize arginine to ornithine can provide bacteria with a source of energy in the form of ATP. nih.gov

D Ornithine in Secondary Metabolite Biosynthesis

Component of Peptide Antibiotics

D-ornithine is a key structural feature in several peptide antibiotics, where its presence is critical for their therapeutic function. The biosynthesis of these antibiotics involves large, multi-modular enzyme complexes known as non-ribosomal peptide synthetases (NRPSs).

Bacitracin A is a potent cyclic polypeptide antibiotic produced by strains of Bacillus licheniformis and Bacillus subtilis. oup.com The structure of bacitracin A is a branched cyclic dodecapeptide, meaning it consists of twelve amino acids. uniprot.org A significant feature of this structure is the presence of four amino acids in the D-configuration, including the non-proteinogenic amino acid this compound. researchgate.net Specifically, this compound is located at the seventh position (D-Orn7) within a C-terminal heptapeptide (B1575542) ring. researchgate.net This ring is formed by a peptide bond between the ε-amino group of lysine (B10760008) and the α-carboxy group of the C-terminal asparagine. researchgate.net The incorporation of this compound is fundamental to the antibiotic's ability to inhibit bacterial cell wall synthesis. oup.com

The this compound residue found in bacitracin A is derived from its L-isomer, L-ornithine. This stereochemical conversion is not spontaneous but is a precisely controlled enzymatic step within the antibiotic's biosynthetic pathway. The conversion is catalyzed by an epimerase (E) domain integrated into the large, multi-enzyme complex called bacitracin synthase. oup.comresearchgate.net Bacitracin synthase consists of three proteins (BacA, BacB, and BacC) that are organized into modules, with each module responsible for adding one amino acid to the growing peptide chain. uniprot.org The module that incorporates ornithine contains a specialized epimerization domain that converts L-ornithine to this compound immediately before or during its incorporation into the peptide backbone. oup.comuniprot.org

Enzyme/DomainFunction in Bacitracin SynthesisSource Organism
Bacitracin Synthase (Epimerase Domain) Catalyzes the conversion of L-ornithine to this compound for incorporation into the bacitracin peptide. oup.comresearchgate.netBacillus licheniformis

Precursor for Other Biologically Active Molecules

Beyond its role in bacitracin, this compound is a precursor or structural component for a range of other secondary metabolites with important biological functions, including other antibiotics and iron-chelating molecules known as siderophores.

The biosynthesis of certain β-lactam antibiotics, a cornerstone class of antibacterial agents, involves pathways that utilize ornithine-derived precursors. nih.gov While not always a direct component of the final ring structure, ornithine metabolism provides key intermediates. For instance, in the biosynthesis of nocardicin A, a monocyclic β-lactam antibiotic, the non-ribosomal peptide synthetase (NRPS) machinery has an adenylation domain that is predicted to ambiguously activate either ornithine or N-hydroxyornithine. nih.gov Furthermore, studies on clavulanic acid, a potent β-lactamase inhibitor, show that its production in Streptomyces clavuligerus is significantly influenced by the concentration of ornithine in the culture medium, suggesting its role as a precursor. elsevier.esmdpi.com

Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge for iron, an essential nutrient. This compound is a recurring structural element in several bacterial siderophores.

Vicibactin: In the biosynthesis of vicibactin, a cyclic trihydroxamate siderophore from Rhizobium leguminosarum, the ornithine residue is in the D-configuration. acs.orgnih.gov The pathway involves the initial action of enzymes on L-ornithine. Subsequently, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, VbsL, functions as an epimerase to convert an N⁵-hydroxy-L-ornithine derivative into its corresponding D-isomer before its assembly into the final siderophore scaffold by an NRPS module. acs.orgnih.gov

Staphyloferrin A: Produced by Staphylococcus aureus, this siderophore's biosynthesis involves the direct condensation of this compound and citrate. This reaction is catalyzed by the enzyme SfnD, a this compound--citrate ligase, which forms a citryl-D-ornithine intermediate. uniprot.org

Coelichelin: This peptide siderophore from Streptomyces coelicolor is synthesized from L-δ-N-hydroxyornithine, which is then formylated to D-δ-N-formyl-N-hydroxyornithine, indicating a stereochemical inversion during its biosynthesis. nih.gov

SiderophoreContaining MoietyKey Enzyme(s)Producing Organism
Vicibactin N⁵-((R)-3-hydroxybutyryl)-N⁵-hydroxy-d-ornithineVbsL (Epimerase) acs.orgRhizobium sp. nih.gov
Staphyloferrin A Citryl-D-ornithineSfnD (this compound--citrate ligase) uniprot.orgStaphylococcus aureus uniprot.org
Coelichelin D-δ-N-formyl-N-hydroxyornithineN⁵-ornithine monooxygenase nih.govStreptomyces coelicolor nih.gov

The presence of D-amino acids is a defining characteristic of non-ribosomal peptides (NRPs), a diverse class of secondary metabolites with a wide range of biological activities, including antibiotic, antifungal, and immunosuppressive properties. researchgate.netresearchgate.net this compound is one of the many non-proteinogenic amino acids found in these structures. rsc.org

The synthesis of NRPs is carried out by large, modular enzymes called Non-Ribosomal Peptide Synthetases (NRPSs). researchgate.net These enzymatic assembly lines incorporate amino acids through a thiotemplate mechanism. A typical NRPS module consists of several domains: an Adenylation (A) domain that selects and activates a specific amino acid, a Thiolation (T) or Peptidyl Carrier Protein (PCP) domain that tethers the activated amino acid, and a Condensation (C) domain that catalyzes peptide bond formation. nih.gov The incorporation of D-amino acids is facilitated by a specialized Epimerization (E) domain, which can be present within a module. researchgate.net This E-domain converts the L-amino acid, tethered to the T-domain, into its D-epimer before it is passed to the next module for peptide chain elongation. researchgate.netnih.gov This mechanism allows for the programmed incorporation of this compound and other D-amino acids into a growing peptide chain, contributing significantly to the structural and functional diversity of NRPs. researchgate.net

Comparative Analysis of D and L Ornithine Biological Roles

Distinct Metabolic Fates and Pathways

The metabolic pathways of D- and L-ornithine diverge significantly, reflecting the stereospecificity of the enzymes that metabolize them. L-ornithine is a central component of the urea (B33335) cycle in ureotelic organisms, where it is crucial for the detoxification of ammonia (B1221849). biocrates.com In this cycle, L-ornithine is converted to L-citrulline by ornithine transcarbamylase in the mitochondria. creative-proteomics.comebi.ac.uk Subsequently, L-arginine is synthesized from L-citrulline, and the cycle is completed when arginase cleaves L-arginine to produce urea and regenerate L-ornithine. wikipedia.org Beyond the urea cycle, L-ornithine serves as a precursor for the synthesis of other vital molecules, including proline, glutamate (B1630785), and polyamines like putrescine, spermidine (B129725), and spermine (B22157). usda.govphysiology.org

Conversely, D-ornithine is not a direct participant in the urea cycle. ontosight.ai Its metabolic processing is linked to the activity of specific enzymes capable of handling D-amino acids. In certain bacteria and invertebrates, D-amino acids, including this compound, are more prevalent. ontosight.ai In vertebrates, their presence can be a result of enzymatic action, such as that of D-amino acid oxidase, which can convert D-amino acids to their corresponding keto-acids. ontosight.ai Some microorganisms, like Clostridium sticklandii, possess an enzyme called ornithine racemase, which can interconvert L- and this compound, thereby linking their metabolic pools. nih.govwikipedia.org The metabolism of this compound is also implicated in the D-arginine and this compound metabolic pathway, which can contribute to energy and substrate provision for immune cells. researchgate.net

The metabolism of L-arginine can lead to the production of L-ornithine, which is then utilized in various pathways. In Escherichia coli, for instance, L-arginine and L-ornithine can be converted to putrescine, which then enters a pathway leading to succinate. nih.gov

FeatureL-OrnithineThis compound
Primary Metabolic Role Key intermediate in the urea cycle for ammonia detoxification. creative-proteomics.combiocrates.comNot directly involved in the urea cycle. ontosight.ai
Key Metabolic Pathways Urea cycle, biosynthesis of proline, glutamate, and polyamines. usda.govphysiology.orgD-arginine and this compound metabolism. researchgate.net
Precursor For L-Citrulline, L-proline, L-glutamate, putrescine, spermidine, spermine. creative-proteomics.comusda.govCan be converted to L-ornithine by ornithine racemase in some organisms. nih.gov
Metabolizing Enzymes Ornithine transcarbamylase, ornithine decarboxylase, ornithine aminotransferase. ebi.ac.ukdrugbank.comnih.govD-amino acid oxidase, ornithine racemase. ontosight.ainih.gov

Differential Physiological Effects in Organisms

The distinct metabolic roles of D- and L-ornithine translate into different physiological effects. L-ornithine is recognized for its role in ammonia detoxification, which is critical for preventing hyperammonemia and its neurotoxic effects. mdpi.comresearchgate.net Supplementation with L-ornithine has been studied for its potential to enhance ammonia detoxification, particularly in conditions of liver dysfunction. researchgate.net Furthermore, L-ornithine is involved in promoting tissue repair and immune function, partly through its role as a precursor to polyamines, which are essential for cell growth and differentiation. creative-proteomics.com It has also been suggested to stimulate the release of growth hormone. drugbank.com

Studies have indicated that L-ornithine may have a role in reducing fatigue and improving athletic performance by increasing the efficiency of energy consumption and promoting the excretion of ammonia. wikipedia.orgresearchgate.net It has also been investigated for its potential to alleviate stress and improve sleep quality. landyschemist.comresearchgate.net Research suggests that L-ornithine may modulate the hypothalamic-pituitary-adrenal (HPA) axis, the body's primary stress response system, potentially lowering cortisol levels. landyschemist.comnih.gov

In contrast, the physiological effects of this compound are less pronounced. In a study comparing the effects of L-ornithine, this compound, and L-citrulline on stress responses in chicks, L-ornithine was found to significantly attenuate the stress response and induce sedative and hypnotic effects. makhillpublications.co this compound exhibited a weak attenuation of the stress response, while L-citrulline had no effect. makhillpublications.co This suggests that the physiological effects related to stress reduction are stereospecific, with the L-isomer being significantly more potent.

Physiological EffectL-OrnithineThis compound
Ammonia Detoxification Central role via the urea cycle. mdpi.comresearchgate.netNot directly involved.
Stress Response Significantly attenuates stress response, may lower cortisol levels. landyschemist.comnih.govmakhillpublications.coWeakly attenuates stress response. makhillpublications.co
Fatigue May reduce physical and mental fatigue. wikipedia.orgresearchgate.netLess studied, likely less effective than L-ornithine.
Sleep May improve sleep quality. landyschemist.comNot a primary documented effect.
Tissue Repair & Immunity Promotes tissue repair and immune function via polyamine synthesis. creative-proteomics.comNo significant role documented.
Growth Hormone Release Suggested to stimulate release. drugbank.comNo documented effect.

Stereospecificity in Enzyme Substrate Recognition and Catalysis

The differential biological activities of D- and L-ornithine are fundamentally rooted in the stereospecificity of enzymes. Enzymes that act on ornithine often exhibit a high degree of selectivity for one enantiomer over the other.

Ornithine Decarboxylase (ODC) , a key enzyme in polyamine biosynthesis, is highly stereospecific for L-ornithine. researchgate.net It catalyzes the decarboxylation of L-ornithine to form putrescine. This reaction occurs with retention of configuration at the α-carbon. acs.org The active site of ODC is structured to specifically bind the L-isomer, with a conserved phenylalanine residue on the re-face of the pyridoxal (B1214274) 5'-phosphate (PLP) complex playing a crucial role. acs.org

Conversely, a newly discovered enzyme, This compound/lysine (B10760008) decarboxylase (DOKDC) , demonstrates specificity for this compound and D-lysine. acs.orgnih.gov Interestingly, the decarboxylation of this compound by DOKDC proceeds with an inversion of stereochemistry at the α-carbon. acs.org The structural basis for this difference lies in the active site, where a tyrosine residue is present instead of the phenylalanine found in L-ornithine decarboxylase, which prevents the binding of L-amino acids. acs.orgnih.gov

Ornithine Racemase , found in organisms like Clostridium sticklandii, is a PLP-dependent enzyme that catalyzes the interconversion of L- and this compound. nih.govwikipedia.org This enzyme is highly specific for ornithine and does not show significant activity with other amino acids such as L-methionine, L-phenylalanine, or L-lysine. researchgate.net

Ornithine δ-aminotransferase (OAT) , a mitochondrial enzyme, specifically catalyzes the transfer of the δ-amino group of L-ornithine to 2-oxoglutarate. nih.gov The enzyme's structure allows it to discriminate between the α- and δ-amino groups of ornithine, ensuring that only the latter participates in the reaction. nih.gov

D-amino acid transaminases also exhibit stereospecificity. For example, a D-amino acid transaminase from Aminobacterium colombiense can utilize this compound as a substrate, highlighting the presence of enzymes specifically adapted to D-amino acid metabolism. mdpi.com

EnzymeSubstrate SpecificityStereochemical OutcomeKey Active Site Features
Ornithine Decarboxylase (ODC) L-ornithine researchgate.netRetention of configuration acs.orgConserved phenylalanine on the re-face of the PLP complex. acs.org
This compound/lysine Decarboxylase (DOKDC) This compound, D-lysine acs.orgnih.govInversion of configuration acs.orgTyrosine residue instead of phenylalanine at the re-face. acs.orgnih.gov
Ornithine Racemase L- and this compound nih.govwikipedia.orgInterconversion (racemization)Highly specific for ornithine. researchgate.net
Ornithine δ-aminotransferase (OAT) L-ornithine nih.govTransfer of δ-amino groupDiscriminates between α- and δ-amino groups. nih.gov

Divergent Roles in Stress Response and Secondary Metabolism

The roles of D- and L-ornithine in stress response and secondary metabolism are also distinct, largely stemming from their differing metabolic pathways and physiological effects.

L-ornithine plays a significant role in the stress response . As mentioned, it can help mitigate stress by reducing elevated levels of ammonia, a neurotoxic compound that can contribute to fatigue and impair cognitive function under stress. mdpi.comlandyschemist.com The potential of L-ornithine to modulate the HPA axis and reduce cortisol further underscores its role in managing physiological stress. landyschemist.comnih.gov In plants, ornithine metabolism is connected to stress tolerance through the production of proline and γ-aminobutyric acid (GABA), which are important osmolytes and signaling molecules in stress adaptation. usda.gov

In secondary metabolism , L-ornithine is a crucial precursor to a wide array of compounds. Through the action of ornithine decarboxylase, it is the starting point for the biosynthesis of polyamines (putrescine, spermidine, and spermine), which are involved in numerous cellular processes, including stress responses. creative-proteomics.com In plants, ornithine is also a precursor for the synthesis of various alkaloids, which are a diverse group of secondary metabolites with a wide range of biological activities and defensive functions. usda.gov

The role of this compound in stress response appears to be significantly less potent than that of its L-enantiomer. makhillpublications.co Its involvement in secondary metabolism is less direct and not as widespread as that of L-ornithine. However, the metabolism of D-arginine and this compound has been linked to immune responses, suggesting a potential role in the context of cellular stress associated with immune activation. researchgate.net The presence of D-amino acids in some bacterial and invertebrate systems suggests they may have specialized roles in the secondary metabolism of these organisms, although this is an area of ongoing research. ontosight.ai

Analytical and Methodological Approaches in D Ornithine Research

Chromatographic Separation and Detection Techniques for Enantiomers

Distinguishing between D- and L-ornithine is a fundamental challenge in its study. Chromatographic methods are essential for this purpose, often requiring specialized columns or derivatization steps to achieve chiral separation. mdpi.com Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are common techniques, with HPLC often being preferred. nih.govmdpi.com The use of a chiral mobile phase or a chiral stationary phase (CSP) is a primary strategy for separating enantiomers. nih.govuni-muenchen.de For instance, reversed-phase HPLC using L-proline and copper as a chiral eluant has been successfully used to resolve various alpha-substituted ornithine analogs, although it was not effective for unmodified ornithine. nih.gov Another approach involves pre-column derivatization with a chiral reagent, such as (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC), to form diastereomers that can be separated and detected. nih.gov

Liquid chromatography coupled with mass spectrometry (LC-MS) has become a cornerstone for the sensitive and specific detection of D-ornithine. Two-dimensional HPLC systems combined with MS (2D-HPLC-MS) provide high selectivity for analyzing enantiomers in complex biological matrices like urine. nih.gov In such systems, the first dimension separates analytes from the matrix, while the second dimension, often employing an enantioselective column, separates the enantiomers. nih.gov Pre-column derivatization with reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) is used to enhance detection by both fluorescence and mass spectrometry. nih.gov

Ultra-high-performance liquid chromatography-quadrupole time-of-flight/mass spectrometry (UHPLC-QTOF/MS) is another powerful platform used in this compound research, particularly for untargeted metabolomics studies. frontiersin.org Hydrophilic interaction liquid chromatography (HILIC) is also effective for separating polar compounds like ornithine and its metabolites without derivatization, which is beneficial for high-throughput analysis. nih.gov The development of LC-MS/MS methods allows for the direct quantification of ornithine in biological fluids like plasma, often using stable isotope-labeled internal standards for accuracy. researchgate.netthermofisher.comiu.edu

Table 1: Selected LC-MS Methods for Ornithine Enantiomer Analysis

MethodTechniqueDerivatization AgentApplicationKey FindingsReference
2D-HPLC-MSTwo-Dimensional High-Performance Liquid Chromatography-Mass Spectrometry4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)Determination of citrulline and ornithine enantiomers in mouse urine.Successfully separated and detected D- and L-ornithine; found increased this compound in D-amino acid oxidase deficient mice. nih.gov
UHPLC-QTOF/MSUltra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight/Mass SpectrometryNone (Untargeted)Exploring serum metabolic profiles in perimenopausal women.Identified a significant increase in this compound in the obesity group and highlighted the D-arginine and this compound metabolism pathway. frontiersin.org
HILIC-MS/MSHydrophilic Interaction Liquid Chromatography-Tandem Mass SpectrometryNoneSimultaneous quantification of L-arginine metabolites in human and mouse plasma.Optimized chromatography resolved six related analytes, including L-ornithine, without derivatization. nih.gov
LC-MS/MSLiquid Chromatography-Tandem Mass SpectrometryNoneIdentification and quantification of ornithine-lactam in human plasma.Used a HILIC column for separation and a stable isotope-labeled internal standard for quantification. researchgate.net

Metabolomics provides a comprehensive view of the small-molecule chemistry of a biological system, making it ideal for studying the roles of specific metabolites like this compound.

Untargeted Metabolomics: This discovery-driven approach analyzes as many metabolites as possible to identify global changes. Several untargeted studies have highlighted the significance of the "D-arginine and this compound metabolism" pathway in various physiological and pathological states. For example, untargeted profiling of serum from perimenopausal women with obesity revealed this pathway to be one of the most dominant and significantly altered pathways, with this compound levels notably increased. frontiersin.org Similarly, in studies of coronary heart disease, this pathway was among the most significantly enriched, indicating perturbations in arginine and ornithine metabolism. nih.govnih.govresearchgate.net Untargeted approaches have also been used to show how Clostridioides difficile utilizes ornithine for a competitive advantage in the gut. nih.gov

Targeted Metabolomics: This approach focuses on quantifying a specific, predefined set of metabolites. Targeted panels are used to accurately measure concentrations of this compound and related compounds. utmb.edumdpi.com For instance, a targeted metabolomics study of freshwater mussels used this method to quantify this compound, revealing variations in its concentration across different populations and locations. oup.com These targeted assays provide reliable and stable measurements of metabolites in samples like human serum and plasma, where ornithine is a standard component of the analytical panel. plos.org

Enzymatic Assays for this compound-Specific Enzymes

Understanding the function of this compound requires studying the enzymes that produce or modify it. Specific assays are developed to measure the activity of these enzymes.

Ornithine Racemase/Epimerase: Enzymes that convert L-ornithine to this compound are critical for its biosynthesis. Assays for VbsL, a PLP-dependent epimerase involved in vicibactin synthesis, monitor the conversion of N⁵-hydroxy-N⁵-((R)-3-hydroxybutyryl)-L-ornithine to its D-isomer via HPLC analysis after derivatization. acs.org Assays for broad-specificity amino-acid racemases, which can act on ornithine, can also be employed. uniprot.org

Ornithine Decarboxylase (ODC): This enzyme converts ornithine to putrescine. While it primarily acts on L-ornithine, its activity is central to ornithine metabolism. Assays for ODC often measure the release of radiolabeled ¹⁴CO₂ from [1-¹⁴C]-L-ornithine or use colorimetric methods to detect putrescine. frontiersin.orgfrontiersin.org

Ornithine Aminotransferase (OAT): This enzyme interconverts ornithine and glutamate (B1630785) semi-aldehyde. Assays for OAT can be coupled to other enzymes, such as pyrroline (B1223166) 5-carboxylate reductase 1 (PYCR1), where the consumption of NADH is monitored spectrophotometrically at 340 nm. nih.gov

Ornithine N-Hydroxylase: In the biosynthesis of the siderophore vicibactin, the enzyme VbsO hydroxylates L-ornithine. Its activity is measured by monitoring the consumption of the cofactor NADPH or by HPLC analysis of the hydroxylated product. acs.org This enzyme was shown to be specific for L-ornithine, as no activity was observed with this compound as the substrate. acs.org

Genetic and Molecular Biology Techniques

Genetic manipulation and transcriptomic analysis are powerful tools for investigating the pathways involving this compound and the functional consequences of its metabolism.

Modifying the expression of genes involved in ornithine metabolism provides direct evidence of their function.

Gene Deletion: Knocking out genes is a common strategy to study their role. Deletion of the ornithine decarboxylase gene (SPE1) in yeast was used to study the function of a bacterial ODC. nih.gov In Leishmania amazonensis, knockout of the arginase gene led to decreased levels of ornithine and putrescine. plos.org Creating L-ornithine auxotrophy by deleting the argA gene in E. coli has been used to develop assays for selecting engineered enzymes that can convert this compound to the essential L-form. ethz.ch

Gene Overexpression: Increasing the expression of a gene can reveal its capacity to alter metabolic fluxes. Overexpression of ornithine-δ-aminotransferase in transgenic plants was shown to increase proline biosynthesis. usda.gov In neuroblastoma cells, overexpression of MYCN, a known regulator, led to increased mRNA levels of ornithine decarboxylase (ODC). nih.gov In metabolic engineering, overexpression of genes in the L-ornithine biosynthesis pathway, such as glutamate dehydrogenase and ornithine acetyltransferase, has been used to significantly increase L-ornithine production in Corynebacterium glutamicum. frontiersin.org

Transcriptomics provides a snapshot of the gene expression profile of a cell or tissue under specific conditions, offering insights into the regulatory networks governing this compound metabolism.

RNA Sequencing (RNA-Seq): This high-throughput sequencing method quantifies the entire transcriptome. RNA-Seq has been used to identify differentially expressed genes in various contexts where this compound metabolism is implicated. For example, transcriptomic analysis of cattle muscle identified "D-Arginine and this compound Metabolism" as a significantly enriched pathway with differentially expressed genes between breeds. mdpi.com In zebrafish, RNA-Seq revealed that this same pathway was sensitive to regulation by vitamin D₃. oup.comnih.gov In Leishmania, RNA-Seq combined with metabolomics showed that the absence of arginase activity altered the expression of multiple enzymes in the polyamine pathway, affecting ornithine and putrescine levels. plos.org

Gene Expression Heatmaps: Heatmaps are a powerful visualization tool to represent large amounts of transcriptomic data. They are frequently used to show clusters of genes with similar expression patterns across different conditions. In studies of doxorubicin's effect on cancer cells, heatmaps of differentially expressed genes were correlated with changes in metabolite levels, including L-ornithine. frontiersin.org Heatmaps have also been used to visualize the expression of genes associated with senescence and amino acid transport in plants, where ornithine metabolism plays a role, and to display differentially expressed genes in pancreatic cancer cells following the knockdown of genes like OAT and ODC1. oup.comnih.gov

Isotopic Labeling Studies for Metabolic Flux Analysis

Isotopic labeling is a powerful technique for tracing the metabolic fate of compounds within a biological system. nih.gov This approach, often referred to as metabolic flux analysis (MFA), involves introducing a molecule containing a "heavy" isotope, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H), into a system and tracking its incorporation into downstream metabolites. researchgate.netresearchgate.net By measuring the distribution of these isotopic labels in various molecules over time, researchers can quantitatively map the flow of atoms through metabolic pathways, revealing the relative activity of different routes. researchgate.netresearchgate.net

While extensively applied to L-amino acids, including L-ornithine, to elucidate their roles in pathways like the urea (B33335) cycle and polyamine synthesis, specific and detailed metabolic flux analysis studies on This compound are notably scarce in published literature. nih.govannualreviews.org The metabolic fate of D-amino acids is often distinct from their L-isomers, with many organisms lacking the specific enzymes required for their metabolism. annualreviews.org Early studies on other "unnatural" D-amino acids, such as D-lysine, have shown they are often poorly metabolized and largely excreted unchanged. annualreviews.org

A hypothetical isotopic labeling study on this compound would be designed to determine its absorption, metabolic conversion, and excretion. The principles of such a study, based on established methodologies for amino acid tracing, are outlined below.

Methodological Approach

A typical study would involve the administration of isotopically labeled this compound to an animal model or cell culture. The tracer could be labeled in various ways, for example:

Uniformly ¹³C-labeled this compound (U-¹³C₅-D-ornithine): All five carbon atoms are ¹³C. This allows for tracking the entire carbon skeleton of the molecule.

¹⁵N-labeled this compound: Labeling one or both of the nitrogen atoms (e.g., D-[δ-¹⁵N]-ornithine or D-[α-¹⁵N]-ornithine) would trace the fate of the nitrogen atoms, helping to identify transamination or urea cycle-related reactions.

Deuterium-labeled this compound (e.g., this compound-d₂): Deuterium labels can be used to trace the molecule and are particularly useful in studies analyzed by mass spectrometry. medchemexpress.com

Following the administration of the tracer, biological samples (e.g., plasma, urine, tissue extracts) would be collected over time. These samples would be analyzed using advanced analytical techniques, primarily Mass Spectrometry (MS) coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. plos.orgresearchgate.net These methods can distinguish between the unlabeled (natural abundance) molecules and their "heavy" isotopologues, allowing for precise quantification of the tracer's incorporation into various compounds. rsc.org

Expected Research Findings and Data Interpretation

The data from such an experiment would reveal the extent to which this compound is metabolized. The analysis would focus on identifying and quantifying labeled metabolites.

Limited Metabolism: If this compound is metabolically inert, the primary finding would be a high concentration of the labeled this compound tracer in plasma and its subsequent excretion in urine, with minimal to no labeling detected in other related metabolites like glutamate, proline, citrulline, or polyamines.

Conversion to Other Metabolites: If any metabolic conversion occurs, labeled downstream products would be detected. For instance, the appearance of labeled putrescine would indicate the action of a this compound decarboxylase. The detection of labeled glutamate-semialdehyde or glutamate would suggest that this compound can be catabolized via transamination.

Racemization: The analysis could also determine if any enzymatic machinery exists to convert this compound into L-ornithine (a process called racemization). This would be evidenced by the incorporation of the isotopic label into L-ornithine and its subsequent appearance in established L-ornithine pathways, such as the urea cycle (labeled citrulline and arginine).

The findings would be presented in data tables showing the mass isotopologue distributions (MIDs) in metabolites of interest. The MID indicates the relative abundance of each isotopologue (e.g., M+0 for the unlabeled metabolite, M+1 for the metabolite with one ¹³C atom, M+2 with two, and so on).

Illustrative Hypothetical Data

The following table represents hypothetical data from a tracer experiment using U-¹³C₅-D-ornithine in a model organism. This table illustrates how results would be presented to show a lack of significant metabolic conversion, which is a plausible hypothesis for a D-amino acid.

MetaboliteMass Isotopologue Distribution (Mole Percent Enrichment)Interpretation
This compound M+0: 10%M+1: 2%M+2: 1%M+3: 1%M+4: 6%M+5: 80%High enrichment of the M+5 isotopologue in plasma confirms successful absorption of the U-¹³C₅-D-ornithine tracer.
L-Ornithine M+0: 99.5%M+1: 0.3%M+2: 0.1%M+3: <0.1%M+4: <0.1%M+5: <0.1%No significant labeling detected, suggesting no racemization from this compound to L-ornithine occurs.
Putrescine M+0: 99.8%M+1: 0.2%M+2: <0.1%M+3: <0.1%M+4: <0.1%No significant labeling indicates that this compound is not a substrate for ornithine decarboxylase.
Citrulline M+0: 99.7%M+1: 0.2%M+2: 0.1%M+3: <0.1%M+4: <0.1%M+5: <0.1%Absence of ¹³C label shows this compound does not enter the urea cycle.
Glutamate M+0: 99.6%M+1: 0.3%M+2: 0.1%M+3: <0.1%M+4: <0.1%M+5: <0.1%Lack of labeling indicates no catabolism of this compound via ornithine aminotransferase.

Advanced Research Directions and Future Perspectives on D Ornithine

Elucidation of Uncharacterized Metabolic Pathways and Enzymes

While the metabolic pathways of L-ornithine are well-documented, particularly its central role in the urea (B33335) cycle, the metabolic fate of its enantiomer, D-ornithine, is less understood. ontosight.aiwikipedia.org this compound is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during standard translation. ontosight.ai However, it is found in various organisms, including bacteria and invertebrates, and can be produced under specific conditions in vertebrates. ontosight.ai Research is ongoing to uncover the full extent of its metabolic pathways and the enzymes involved.

One known metabolic route for this compound involves its conversion to D-glutamate semialdehyde by the enzyme this compound aminotransferase. ontosight.ai This can then be further metabolized to D-glutamate. ontosight.ai Another identified pathway is the conversion of this compound to D-proline, initiated by this compound cyclodeaminase. ontosight.ai In some bacteria, such as Clostridium sticklandii, this compound is degraded by this compound 4,5-aminomutase, an adenosylcobalamin-dependent enzyme. nih.gov Additionally, 2,4-diaminopentanoate (B1235806) dehydrogenase, found in organisms like Fervidobacterium nodosum, is involved in an oxidative degradation pathway for ornithine, catalyzing the deamination of (2R,4S)-2,4-diaminopentanoate. ebi.ac.uk

Recent studies have also revealed unexpected metabolic roles for this compound. For instance, in the presence of the pyrrolysine biosynthetic machinery, this compound can be utilized to synthesize and incorporate a new amino acid, pyrroline-carboxy-lysine, into proteins. ebi.ac.uk This discovery highlights the potential for this compound to participate in novel and previously uncharacterized biosynthetic pathways. The enzymes PylC and PylD, part of the pyrrolysine system, have been implicated in this conversion. ebi.ac.uk

Further research is needed to identify and characterize other enzymes and pathways involved in this compound metabolism across different organisms. This includes exploring its potential connections to other metabolic networks and understanding the physiological significance of these pathways.

Further Investigation into Regulatory Mechanisms of this compound Metabolism

The regulation of this compound metabolism is an area that requires more in-depth investigation. While the regulatory mechanisms for L-ornithine and arginine biosynthesis have been studied, particularly in plants and bacteria, the specific controls governing this compound pathways are not as well-defined. mdpi.com

In Clostridium sticklandii, the activity of this compound 4,5-aminomutase is subject to allosteric regulation. The S subunit of this enzyme, OraS, can form a complex with the lysine (B10760008) 5,6-aminomutase (KamDE) and restore its ATP-dependent allosteric regulation. nih.gov This finding suggests a potential for cross-regulation between this compound and D-lysine metabolic pathways. nih.gov

In plants, while the focus has been on L-ornithine, studies have shown that this compound can influence metabolic processes. For example, in tobacco cells, this compound treatment led to a significant accumulation of L-arginine, suggesting a regulatory link between the enantiomers. medchemexpress.com Furthermore, this compound has been observed to ameliorate salt stress in tobacco cells, possibly by activating antioxidant enzymes. usda.gov This points to the existence of currently unknown mechanisms through which this compound can exert regulatory effects. usda.gov

Future research should focus on identifying the specific molecular effectors and transcription factors that respond to this compound levels. Understanding how the expression and activity of enzymes like this compound aminotransferase and this compound cyclodeaminase are controlled will provide a clearer picture of how organisms manage the metabolism of this non-canonical amino acid. ontosight.ai

Biotechnological Applications of this compound and its Enzymes

The unique properties of this compound and the enzymes involved in its metabolism present several opportunities for biotechnological applications. ontosight.ai

Engineered Biosynthesis of Chiral Amino Acids and Derivatives

The enzymes of this compound metabolism are valuable tools for the synthesis of chiral amino acids and their derivatives, which are important building blocks for pharmaceuticals and other specialty chemicals. google.com For example, ornithine cyclodeaminase, which converts ornithine to proline, and other related enzymes can be used in biocatalytic processes. mdpi.com

The discovery that the pyrrolysine biosynthesis machinery can utilize this compound to create a novel amino acid, pyrroline-carboxy-lysine, opens up possibilities for producing proteins with unique functionalities. ebi.ac.uknih.gov By engineering microbial strains to express these enzymes, it may be possible to develop novel biosynthetic routes for a variety of non-canonical amino acids. oup.com This could lead to the production of peptides with enhanced stability or novel biological activities. acs.org

Development of Novel Antimicrobial Strategies Targeting this compound Pathways

Because this compound is a component of the cell wall in some bacteria, the pathways involved in its synthesis and incorporation are potential targets for new antimicrobial agents. medchemexpress.com For instance, inhibiting enzymes essential for this compound metabolism could disrupt bacterial cell wall synthesis, leading to cell death. biosynth.com

The incorporation of ornithine into ribosomally synthesized and post-translationally modified peptides (RiPPs), such as lacticin 481, has been demonstrated. acs.orgnih.gov This is achieved through the action of the peptide arginase OspR, which converts arginine residues to ornithine. acs.org The resulting ornithine-containing peptides may exhibit enhanced antimicrobial properties or increased stability against proteolytic degradation. acs.orgnih.gov This approach offers a promising strategy for engineering novel antimicrobial peptides with improved therapeutic potential. acs.org Exploring inhibitors for enzymes in these pathways could lead to the development of new classes of antibiotics. researchgate.netturkjps.org

Deeper Understanding of this compound Roles in Eukaryotic Systems

While the primary focus of D-amino acid research has been on prokaryotes, there is growing evidence that this compound plays roles in eukaryotic systems as well. ontosight.ai In mammals, D-amino acids can be produced under certain conditions, and their metabolism can intersect with key physiological processes. ontosight.ai For example, this compound metabolism is connected to the urea cycle, a critical pathway for nitrogen disposal. ontosight.ai

In plants, this compound has been shown to influence growth and stress responses. usda.govfrontiersin.org Treatment with this compound has been observed to improve drought tolerance in sage and salt tolerance in tobacco cells, partly by enhancing the activity of antioxidant enzymes. usda.govresearchgate.net These findings suggest that this compound may have signaling roles or be part of a metabolic response to environmental stress in plants. usda.gov

Further research is needed to elucidate the specific mechanisms by which this compound exerts these effects in eukaryotes. This includes identifying the transporters responsible for its uptake, the enzymes that metabolize it, and the signaling pathways it may influence. A deeper understanding of these roles could have implications for agriculture and human health. ontosight.ai

Exploration of this compound in Disease Pathogenesis Beyond Current Knowledge

The dysregulation of amino acid metabolism is implicated in a variety of diseases, and there is potential for this compound to be involved in pathogenesis in ways that are not yet fully understood. ontosight.aibiosynth.com While the role of L-ornithine in conditions like hyperornithinemia and gyrate atrophy is established, the contribution of this compound to these or other diseases is an area for future exploration. researchgate.netmdpi.com

Given that D-amino acids have been linked to neurological disorders and cancer, investigating the levels and metabolism of this compound in these conditions could reveal new diagnostic markers or therapeutic targets. ontosight.ai For example, if specific this compound metabolic pathways are upregulated in cancer cells, they could represent novel targets for chemotherapy. researchgate.net

Furthermore, the connection between this compound and the immune system warrants further investigation. The observation that this compound metabolism may be involved in the immune response suggests a potential role in inflammatory and infectious diseases. researchgate.net Future studies should aim to correlate this compound levels and metabolic pathway activity with various disease states to uncover its potential involvement in human pathology. ontosight.aibiosynth.com

Mechanisms of this compound-Mediated Stress Tolerance in Plants

While research has extensively focused on L-ornithine as a central metabolite in plant stress responses, emerging studies are beginning to shed light on the specific roles of its enantiomer, this compound. Ornithine, in general, occupies a critical metabolic junction, serving as a precursor to vital compounds that help plants cope with adverse environmental conditions, known as abiotic stresses. frontiersin.orgusda.gov The accumulation of compatible solutes and the synthesis of signaling molecules are key strategies for plant survival under stress, and ornithine metabolism is deeply integrated into these processes. tandfonline.comnih.gov

Plants facing abiotic stresses like drought, high salinity, and extreme temperatures often accumulate amino acids and their derivatives. unibo.itfrontiersin.org Ornithine is a non-proteinogenic amino acid synthesized from glutamate (B1630785) and is a precursor for the biosynthesis of proline and polyamines (such as putrescine, spermidine (B129725), and spermine), all of which are known to have osmoprotective functions. frontiersin.orgtandfonline.comnih.gov Proline acts as an osmolyte, a stabilizer of subcellular structures, and a scavenger of free radicals. cas.czmdpi.com Polyamines are also implicated in a wide range of stress responses, including the regulation of ion channels, antioxidant defense, and signaling pathways. frontiersin.orgfrontiersin.org

Genetic manipulation to increase intracellular ornithine levels has been shown to enhance stress tolerance in plants. frontiersin.org For instance, Arabidopsis plants overexpressing a tomato N-acetyl-L-glutamate synthase gene (SlNAGS1) accumulated high levels of ornithine and showed increased tolerance to both salt and drought stress. tandfonline.comnih.gov This tolerance is likely linked to the subsequent production of osmoprotective compounds derived from the expanded ornithine pool. tandfonline.comnih.gov

Interestingly, research on tobacco cells has indicated a differential effectiveness between D- and L-ornithine in mitigating stress. While L-ornithine was more effective under drought conditions, This compound demonstrated superior stress-ameliorating properties under conditions of high salinity. frontiersin.org This suggests that this compound may have specific mechanisms of action or be preferentially utilized in certain metabolic pathways that are particularly important for salt tolerance. While plants are constantly exposed to D-amino acids in the rhizosphere, they were long considered detrimental. nih.govnih.gov However, recent evidence shows that plants can actively transport and metabolize certain D-amino acids, indicating they may have specific physiological functions. nih.govnih.govfrontiersin.org The buildup of certain amino acids during stress can lead to the formation of toxic intermediates; for example, intermediates of nitrogen metabolism, including ornithine, can be converted into harmful polyamines under certain conditions. agriculturejournal.org The precise biochemical pathways that distinguish this compound's role in salt tolerance from L-ornithine's role are a key area for future investigation.

Table 1: Research Findings on Ornithine-Mediated Stress Tolerance in Plants

Plant/Cell Model Stress Type Key Finding Implied Mechanism of Action Reference(s)
Tobacco Cells Salinity Exogenous this compound was more effective than L-ornithine in ameliorating stress. Differential utilization of this compound in salt-specific tolerance pathways. frontiersin.org
Tobacco Cells Drought (osmotic stress) Exogenous L-ornithine was more effective than this compound in ameliorating stress. L-ornithine is a more efficient precursor for drought-response compounds. frontiersin.org
Arabidopsis thaliana Salt and Drought Overexpression of a gene leading to high ornithine accumulation conferred increased tolerance. Increased pool of ornithine serves as a precursor for osmoprotectants like proline and polyamines. tandfonline.comnih.gov
Cashew (Anacardium occidentale) Salinity Exogenous L-ornithine mitigated salt stress. Contributed to proline accumulation. researchgate.net

Interplay with Host-Microbiome Dynamics and Health

The intricate relationship between the host and its gut microbiome is a critical determinant of health and disease, with microbial metabolism playing a pivotal role. mpg.demdpi.comleibniz-hki.de this compound is an important molecule in these complex interactions, influencing both commensal and pathogenic bacterial behavior, which in turn impacts host health.

The gut microbiome possesses a vast metabolic capacity, including the ability to metabolize D-amino acids. Research has shown that antibiotic administration can significantly alter the gut microbial composition and its metabolic activities. icm.edu.pl For example, a study on the effects of ampicillin (B1664943) revealed not only a reduction in microbial diversity but also a stimulation of specific metabolic pathways, including the metabolism of D-arginine and this compound . icm.edu.pl This suggests that under the selective pressure of antibiotics, certain surviving bacteria may increase their utilization of D-amino acids like this compound.

In the context of pathogenic bacteria, this compound metabolism can be a key factor for survival and persistence within the host. Clostridioides difficile, an opportunistic pathogen that causes antibiotic-associated diarrhea, can utilize ornithine to persist in the gut. researchgate.net Research combining metabolomics with bacterial and host genetics has demonstrated that C. difficile benefits from both diet- and host-derived ornithine. nih.gov The bacterium possesses an oxidative Stickland metabolism pathway that involves a This compound aminomutase , allowing it to use this compound. researchgate.netnih.gov This metabolic capability provides a competitive advantage, enabling C. difficile to establish non-inflammatory, asymptomatic colonization, potentially creating a reservoir for future infection. nih.gov

The competition for ornithine is a recurring theme in host-pathogen interactions. Intracellular pathogens like Brucella rely on an arginine/ornithine transporter to acquire these amino acids from the host cell. biorxiv.org By importing and metabolizing host arginine and ornithine, the bacterium can deplete the intracellular pool available to the host, thereby attenuating the production of nitric oxide (NO), a key antimicrobial molecule. biorxiv.org This strategy is crucial for the pathogen's intracellular survival and ability to establish chronic infection. biorxiv.org

Alterations in ornithine metabolism within the gut microbiome have also been linked to chronic inflammatory diseases. A predictive functional analysis of the gut microbiome in patients with Rheumatoid Arthritis (RA) showed that the biosynthesis pathways for several amino acids, including L-arginine and ornithine, were depleted compared to healthy controls. frontiersin.org Since these amino acids can be precursors for anti-inflammatory molecules, their reduced synthesis by the microbiota might contribute to the immune system imbalance seen in RA. frontiersin.org Conversely, higher levels of ornithine have been observed in patients with tuberculosis, where it may be taken up by host macrophages for nitric oxide production to fight the infection. frontiersin.org These findings highlight how the metabolism of ornithine, including its D-enantiomer, is a significant factor in the dynamic and consequential interplay between the host and its resident microbes. asm.orgtandfonline.com

Table 2: Research Findings on this compound in Host-Microbiome Dynamics

Context Organism(s)/System Key Finding Related to this compound Implication for Host Health Reference(s)
Antibiotic Treatment Human Gut Microbiome Ampicillin administration stimulated D-arginine and this compound metabolism. Altered microbial metabolic landscape, potential impact on host nutrient availability and immune function. icm.edu.pl
Pathogen Persistence Clostridioides difficile (in mice) C. difficile utilizes host-derived ornithine via a this compound aminomutase for persistence. Promotes asymptomatic colonization, creating a pathogen reservoir and increasing infection risk. researchgate.netnih.gov
Inflammatory Disease Rheumatoid Arthritis Patients Predicted decrease in L-arginine and ornithine biosynthesis pathways in the gut microbiota. Potential contribution to immune dysregulation and inflammation due to lack of precursor molecules. frontiersin.org

Table of Compounds

Compound Name
D-Arginine
This compound
L-Arginine
L-Ornithine
Glutamate
N-acetyl-L-glutamate
Nitric Oxide
Polyamines
Proline
Putrescine
Spermidine
Spermine (B22157)

Q & A

Basic Research Questions

Q. What standard methodologies are recommended for detecting and quantifying D-ornithine in biological samples?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) paired with fluorescence detection or mass spectrometry (LC-MS) for precise quantification. Pre-column derivatization with dansyl chloride or o-phthalaldehyde enhances sensitivity. Validate assays using spiked samples to ensure recovery rates >90% and limit of detection (LOD) <1 µM. Include internal standards (e.g., isotopically labeled this compound) to correct for matrix effects .
  • Example Table :

TechniqueSensitivity (LOD)AdvantagesLimitations
HPLC-Fluorescence0.5 µMHigh specificity, low costRequires derivatization
LC-MS/MS0.1 µMHigh accuracy, minimal interferenceExpensive instrumentation

Q. How does this compound function in bacterial or eukaryotic systems compared to L-ornithine?

  • Methodological Answer : Design comparative uptake assays using radiolabeled (e.g., ¹⁴C) D- and L-ornithine. Measure incorporation rates via scintillation counting or growth curves in auxotrophic strains. For enzyme specificity, perform kinetic assays (e.g., Km and Vmax determination) with purified ornithine decarboxylase or transaminases. Note that this compound may act as a competitive inhibitor or alternative substrate depending on stereospecificity .

Q. What experimental controls are critical when studying this compound’s role in metabolic pathways?

  • Methodological Answer :

  • Negative Controls : Use ornithine-deficient mutants or inhibitors (e.g., α-difluoromethylornithine for polyamine pathways).
  • Isotopic Tracing : Track ¹³C-labeled this compound in metabolomics workflows to distinguish its fate from endogenous L-ornithine.
  • Replication : Perform triplicate assays with independent biological replicates to account for batch variability .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on this compound’s role in pyrrolysine biosynthesis?

  • Methodological Answer : In Methanosarcina spp., this compound was reported to enhance pyrrolysine-containing protein expression but unexpectedly led to pyrroline-carboxy-lysine (Pcl) incorporation. To resolve this:

  • Repeat feeding experiments under strict anaerobic conditions to rule out oxidative artifacts.
  • Use cryo-electron microscopy to visualize tRNA synthetase active sites during this compound exposure.
  • Validate findings with genetic knockouts (e.g., ΔpylS strains) to confirm pathway specificity .

Q. What advanced techniques characterize this compound-induced conformational changes in enzyme complexes?

  • Methodological Answer : For pyridoxal phosphate (PLP)-dependent enzymes like ornithine aminomutase:

  • EPR Spectroscopy : Monitor radical intermediates and domain mobility during turnover with this compound.
  • Time-Resolved Crystallography : Capture snapshots of coenzyme B₁₂ rearrangements at millisecond resolution.
  • Molecular Dynamics Simulations : Model substrate-induced flexibility in the cobalamin-binding domain .

Q. How should researchers design systems-level studies to map this compound’s metabolic crosstalk?

  • Methodological Answer :

  • Multi-Omics Integration : Combine transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (untargeted LC-MS) in this compound-treated vs. control samples.
  • Network Analysis : Use tools like Cytoscape to identify hub nodes (e.g., polyamine synthases) and pathway enrichment (KEGG, Reactome).
  • Validation : Apply CRISPRi knockdowns of candidate genes (e.g., speC) to test predicted interactions .

Data Analysis & Reproducibility

Q. What statistical approaches are optimal for analyzing dose-response data in this compound toxicity studies?

  • Methodological Answer :

  • Fit sigmoidal curves (Hill equation) to EC₅₀ calculations using nonlinear regression (e.g., GraphPad Prism).
  • Apply ANOVA with post-hoc Tukey tests for multi-group comparisons.
  • Report 95% confidence intervals and effect sizes to ensure reproducibility .

Q. How can machine learning improve predictive modeling of this compound’s stereochemical interactions?

  • Methodological Answer : Train neural networks on structural databases (e.g., PDB, ChEMBL) to predict binding affinities for this compound with PLP-dependent enzymes. Use SHAP (SHapley Additive exPlanations) values to interpret feature importance (e.g., hydrogen bond donors, steric bulk) .

Ethical & Reporting Standards

Q. What metadata standards are essential for publishing this compound-related datasets?

  • Methodological Answer : Adhere to FAIR principles:

  • Format : Submit raw mass spectra in mzML format and processed data as .csv with ISA-Tab metadata.
  • Repositories : Use domain-specific platforms (e.g., MetaboLights for metabolomics).
  • Documentation : Include experimental parameters (pH, temperature, strain genotypes) in supplemental materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.